3-Indolylacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVHYJKRIKBISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152676 | |
| Record name | 3-Indolylacetone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-26-9 | |
| Record name | Indole-3-acetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Indolylacetone | |
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| Record name | 3-Indolylacetone | |
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| Record name | 3-Indolylacetone | |
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| Record name | 1-(1H-indol-3-yl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.505 | |
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| Record name | 3-INDOLYLACETONE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Indolylacetone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Indolylacetone, also known as indole-3-acetone, is an indole derivative with emerging interest in the fields of agricultural biotechnology, pharmaceutical research, and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development. While specific quantitative data and detailed mechanistic studies on this compound are still emerging, this document consolidates the available information and provides generalized experimental protocols based on studies of structurally related indole compounds.
Chemical Properties and Synthesis
This compound is a solid, beige-colored powder with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1] It is characterized by an indole ring linked to an acetone moiety via a methylene bridge.[2] A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |
| CAS Number | 1201-26-9 | [1] |
| Appearance | Beige Powder/Solid | [2] |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified |
Synthesis
A common method for the synthesis of this compound involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at 0°C, followed by quenching with a saturated aqueous ammonium chloride solution and extraction with an organic solvent like ethyl acetate. The crude product is then purified using silica gel column chromatography.
Biological Activities and Potential Applications
This compound has been investigated for a range of biological activities, positioning it as a molecule of interest for both agricultural and pharmaceutical applications.
Plant Growth Regulation
Similar to other indole derivatives like indole-3-acetic acid (IAA), this compound is recognized as a plant growth regulator.[3] It has been shown to influence key developmental processes in plants, including cell division and differentiation, and may enhance root and shoot development.[3]
Anticancer Activity
Indole compounds are a well-established class of anticancer agents. While specific studies on this compound are limited, it is studied for its potential anti-cancer properties, particularly in targeting specific cancer cell lines.[3] The general mechanism of action for many anticancer indoles involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Anti-inflammatory Activity
This compound has garnered attention for its potential anti-inflammatory properties.[3] The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Experimental Protocols
The following sections provide generalized experimental protocols for assessing the biological activities of this compound. These are based on standard methodologies used for similar compounds and should be optimized for specific experimental conditions.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, PC-3)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the cell culture medium to obtain a range of desired concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in RAW 264.7 Macrophages)
This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the inhibitory effect of this compound on NO production in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of inhibition of NO production by this compound compared to the LPS-treated positive control.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, based on the known mechanisms of other anticancer and anti-inflammatory indole derivatives, a plausible mechanism of action can be hypothesized.
Hypothesized Anticancer Signaling Pathway
Many indole-based anticancer agents exert their effects through the induction of apoptosis. A potential pathway for this compound is depicted below.
Caption: Hypothesized apoptotic pathway induced by this compound.
Hypothesized Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many indole compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
An In-depth Technical Guide to 3-Indolylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, also known by its IUPAC name 1-(1H-indol-3-yl)propan-2-one, is an indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. While the biological role of this compound is not as extensively studied as its close relative, indole-3-acetic acid (IAA), its presence as a metabolite in plants such as the tomato (Solanum lycopersicum) suggests a potential role in biological processes. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound.
Chemical Structure and Properties
This compound consists of an indole ring substituted at the C3 position with an acetone group. The key chemical identifiers and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |
| Synonyms | Indole-3-acetone, 3-Acetonylindole, 3-(2-Oxopropyl)indole | [1] |
| CAS Number | 1201-26-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents | |
| InChI | InChI=1S/C11H11NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7,12H,6H2,1H3 | [1] |
| SMILES | CC(=O)CC1=CNC2=CC=CC=C21 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available and predicted spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference(s) |
| NH (indole) | ~8.26 | br s | [2] |
| H-4 (indole) | ~7.53 | d | [2] |
| H-7 (indole) | ~7.32 | d | [2] |
| H-5 (indole) | ~7.19 | t | [2] |
| H-6 (indole) | ~7.13 | t | [2] |
| H-2 (indole) | ~7.04 | s | [2] |
| -CH₂- | ~3.81 | s | [2] |
| -CH₃ | ~2.16 | s | [2] |
| Solvent: CDCl₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (ketone) | ~207 |
| C-7a (indole, bridgehead) | ~136 |
| C-3a (indole, bridgehead) | ~127 |
| C-2 (indole) | ~123 |
| C-5 (indole) | ~122 |
| C-6 (indole) | ~120 |
| C-4 (indole) | ~119 |
| C-7 (indole) | ~111 |
| C-3 (indole) | ~110 |
| -CH₂- | ~45 |
| -CH₃ | ~30 |
| Note: These are predicted values based on typical chemical shifts for the respective functional groups. |
Mass Spectrometry (MS)
| Technique | m/z | Interpretation | Reference(s) |
| GC-MS | 173 | [M]⁺ | [1] |
| GC-MS | 130 | [M-CH₃CO]⁺ | [1] |
| LC/MS | 174.1 | [M+H]⁺ | [3] |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong | N-H stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600-1450 | Medium | Aromatic C=C stretch |
| Note: These are predicted values based on characteristic absorption frequencies for the functional groups present. |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[3]
Materials:
-
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (solution in THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas supply
Procedure:
-
Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (e.g., 3.00 g, 13.75 mmol) in anhydrous THF (60 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
-
After 2 hours of reaction at 0 °C, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
-
After an additional 3 hours, add a third equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
-
Allow the reaction to proceed for a total of 5 hours at 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate.
-
Separate the organic phase and wash it sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield pure this compound.
Biological Activity and Signaling Pathways
The biological function of this compound is not well-characterized in the current scientific literature. It has been identified as a natural product in tomatoes (Solanum lycopersicum), suggesting a role in plant metabolism.[1] However, unlike the structurally related plant hormone indole-3-acetic acid (IAA), specific signaling pathways or molecular targets for this compound have not yet been elucidated. Further research is required to determine its physiological and pharmacological effects.
Mandatory Visualizations
Synthesis Workflow for this compound
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a readily synthesizable indole derivative with well-defined spectroscopic characteristics. While its biological role remains an open area of investigation, its structural similarity to other bioactive indoles makes it a compound of interest for further research in medicinal chemistry and chemical biology. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related molecules.
References
In-Depth Technical Guide: 3-Indolylacetone (CAS 1201-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Indolylacetone (CAS 1201-26-9), a derivative of indole with potential applications in neuroscience research. This document collates critical data on its chemical and physical properties, spectroscopic characteristics, synthesis methodologies, and known biological activities. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1201-26-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [1] |
| Synonyms | Indole-3-acetone, 3-Acetonylindole, 3-(2-Oxopropyl)indole | [1][3] |
| Appearance | Tan solid / Brownish rhombs or needles | [4] |
| Melting Point | 115-119 °C | [4][5] |
| Boiling Point | 341.7 ± 17.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 168.4 ± 28.4 °C | [5] |
| Solubility | Soluble in polar organic solvents. Insoluble in water. | [6] |
| Storage Temperature | -20°C or 2-8°C | [2][4] |
Spectroscopic Data
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR | (CDCl₃, 399.65 MHz) δ (ppm): 8.26 (s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) | [7] |
| ¹³C NMR | (DMSO-d6, 15.09 MHz) δ (ppm): Data for the related compound Indole-3-acetic acid is available and suggests key indole ring signals. Specific data for this compound needs to be acquired. | [8] |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 173 (M+), 130 | [1] |
| FTIR | Technique: KBr Wafer. The spectrum is available through spectral databases. | [1] |
| UV Absorption | λmax (ethanol): 221, 280, 289 nm |
Synthesis and Experimental Protocols
Synthesis of this compound
One documented method for the synthesis of this compound proceeds from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[9]
Experimental Protocol:
-
Reaction Setup: Dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Grignard Reaction: Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise to the stirred reaction mixture.
-
Staged Addition: After 2 hours of reaction, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). After an additional 3 hours, add a third equivalent (27.49 mL, 27.49 mmol).
-
Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Add ethyl acetate to the mixture for extraction. Separate the organic phase.
-
Washing: Wash the organic phase sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield this compound.[9]
Caption: Synthesis workflow of this compound.
Potential Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazone precursor under acidic conditions.[10][11][12] This method could potentially be adapted for the synthesis of this compound.
General Mechanism:
-
Hydrazone Formation: Reaction of phenylhydrazine with a suitable ketone (in this case, a precursor to the acetone side chain) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine.
-
[13][13]-Sigmatropic Rearrangement: An acid-catalyzed[13][13]-sigmatropic rearrangement occurs.
-
Cyclization and Elimination: The intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.
Caption: Mechanism of the Fischer Indole Synthesis.
Biological Activity and Potential Mechanism of Action
This compound has been identified as a potential inhibitor of the benzodiazepine receptor.[2] Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.
Hypothetical Signaling Pathway
Binding of an inhibitor like this compound to the benzodiazepine site could potentially antagonize the effects of positive allosteric modulators (like diazepam), thereby reducing the influx of chloride ions in response to GABA binding. This would lead to a decrease in neuronal hyperpolarization and a reduction in the overall inhibitory signal.
References
- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. chembk.com [chembk.com]
- 4. Indole-3-acetone(1201-26-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Indole-3-acetone | CAS#:1201-26-9 | Chemsrc [chemsrc.com]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. Indole-3-acetone(1201-26-9) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197) [hmdb.ca]
- 9. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Profile of 3-Indolylacetone: A Technical Guide
Introduction
3-Indolylacetone, also known as indole-3-acetone or 3-(2-oxopropyl)indole, is an indole derivative that has been noted in scientific literature for decades. While not as extensively studied as its close relative, the potent plant hormone indole-3-acetic acid (IAA), this compound holds interest for researchers in organic synthesis and natural products chemistry. Its discovery dates back to the mid-20th century, and it has been identified as a naturally occurring compound in certain plants, such as the tomato (Solanum lycopersicum).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the following tables, providing a ready reference for its physical, chemical, and spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | PubChem[1] |
| CAS Number | 1201-26-9 | PubChem[1] |
| Appearance | Solid (form not specified) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Not reported | --- |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.26 (br s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) | ChemicalBook[2] |
| ¹³C NMR | Data not explicitly found in searches. | --- |
| Mass Spectrometry (GC-MS) | Major fragments at m/z 173 (M⁺), 130 | PubChem[1] |
| Infrared (IR) Spectroscopy (KBr pellet) | Data available but specific peak values not detailed in search results. | PubChem[1] |
Historical Discovery and Synthesis
Modern Synthetic Protocol
A variety of synthetic routes are now available for the preparation of this compound. A common and effective method involves the reaction of indole with a suitable three-carbon electrophile. The following protocol is a representative example of a modern synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole
-
Chloroacetone
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., acetone, acetonitrile)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole in the chosen solvent.
-
Addition of Reagents: Add the base to the solution, followed by the slow, dropwise addition of chloroacetone.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate. Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.
Diagram of Synthetic Workflow
Biological Activity and Signaling Pathways
The biological activity of this compound is not well-characterized, and there is a significant lack of quantitative data in the scientific literature. Much of the research on the bioactivity of simple indoles has focused on indole-3-acetic acid (IAA) due to its role as a major plant auxin.
Some sources suggest that this compound may act as a benzodiazepine receptor inhibitor, but specific binding affinity data such as Kᵢ or IC₅₀ values for this compound are not available in the reviewed literature. A recent study on the related compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, found it to be an inhibitor of nitric oxide production with an IC₅₀ of 34 µM in murine macrophage cells. This suggests that simple indole derivatives can possess interesting biological activities, but further research is needed to elucidate the specific roles of this compound.
Given the limited information on the specific signaling pathways involving this compound, the well-established biosynthetic pathway of the closely related indole-3-acetic acid (IAA) from tryptophan is presented below for context. This pathway is a cornerstone of plant biology and is also found in some bacteria.
Diagram of a Related Biological Pathway: Biosynthesis of Indole-3-Acetic Acid (IAA)
Conclusion
This compound remains a compound of interest primarily from a chemical and natural products perspective. Its initial synthesis in 1952 marked an important step in the exploration of indole chemistry. While modern synthetic methods and spectroscopic data are available, a significant gap exists in the understanding of its biological activity and mechanism of action. Future research is needed to explore the potential pharmacological properties of this compound and to determine if it plays any significant roles in biological systems, similar to its more famous relative, indole-3-acetic acid. The information provided in this guide serves as a foundational resource for researchers interested in further investigating this intriguing indole derivative.
References
The Enigmatic Presence of 3-Indolylacetone in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, also known as indole-3-acetone, is an endogenous indole derivative found in plants that has garnered interest for its role as a plant growth regulator and its potential as a precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). While its structural similarity to key intermediates in auxin synthesis pathways suggests a significant physiological role, comprehensive data on its natural occurrence, biosynthesis, and quantitative levels in various plant species remain relatively scarce. This technical guide aims to consolidate the current understanding of this compound in plants, providing a resource for researchers investigating its function and potential applications. The guide will delve into its presumed biosynthetic pathway, summarize the limited available quantitative data, and present detailed experimental protocols for its extraction and analysis, thereby paving the way for further exploration of this intriguing molecule.
Natural Occurrence and Quantitative Data
The presence of this compound in plants is acknowledged, primarily as a metabolic intermediate. However, detailed quantitative analysis across a wide range of plant species and tissues is not extensively documented in publicly available scientific literature. Most analytical studies on plant auxins have focused on the quantification of IAA and its conjugates, with less attention given to potential precursors like this compound. The transient nature of metabolic intermediates often results in very low steady-state concentrations, making their detection and quantification challenging.
For instance, studies on the auxin profile of Lemna gibba G-3 have reported IAA levels ranging from 6 to 222 nanograms per gram of fresh weight, with a giant mutant line showing levels as high as 680 ng/g FW[1][2][3]. While these studies provide a reference for auxin concentrations, they do not include data on this compound. Similarly, a study on tomato plants showed endogenous IAA levels in the range of 0.3-3.0 µg/g FW in 25-day-old plants and 3.4-7.5 µg/g FW in 50-day-old plants[4]. The lack of corresponding data for this compound highlights a significant knowledge gap.
Future research employing high-sensitivity analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is crucial to establish a comprehensive database of this compound concentrations in the plant kingdom.
Table 1: Endogenous Concentrations of this compound in Plants
| Plant Species | Tissue/Organ | Concentration (ng/g Fresh Weight) | Analytical Method | Reference |
| Data Not Available | - | - | - | - |
Note: Despite a comprehensive literature search, specific quantitative data for the natural occurrence of this compound in plant tissues could not be located in the available search results. The table is provided as a template for future research findings.
Biosynthesis of this compound: A Putative Pathway
This compound is hypothesized to be an intermediate in the indole-3-pyruvic acid (IPyA) pathway, a major route for tryptophan-dependent IAA biosynthesis in plants[5][6][7][8]. In this pathway, tryptophan is first converted to indole-3-pyruvic acid by a tryptophan aminotransferase. Subsequently, indole-3-pyruvate is decarboxylated to form an unstable intermediate, which is then thought to be converted to indole-3-acetaldehyde. It is at this decarboxylation step where this compound could potentially be formed, although indole-3-acetaldehyde is the more commonly cited product leading to IAA[5][8][9]. The enzyme responsible for this decarboxylation is indole-3-pyruvate decarboxylase[9][10][11].
The following diagram illustrates the position of this compound within the IPyA pathway.
Experimental Protocols for the Analysis of this compound
While specific protocols for this compound are not abundant, methodologies for the extraction and quantification of auxins and other indole compounds can be readily adapted. The following protocol is a composite based on established methods for auxin analysis[12][13][14][15].
Protocol 1: Extraction and Purification of this compound from Plant Tissue
1. Materials and Reagents:
- Fresh plant tissue
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent: 80% (v/v) acetone in water with an antioxidant (e.g., 2.5 mM diethyl dithiocarbamate)
- Internal standard (e.g., deuterated this compound)
- Centrifuge
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol
- Formic acid
- Rotary evaporator or vacuum concentrator
2. Extraction Procedure:
- Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Weigh the powdered tissue and transfer to a centrifuge tube.
- Add a known amount of the internal standard.
- Add cold extraction solvent (e.g., 10 mL per gram of tissue).
- Homogenize the sample using a homogenizer or by vigorous vortexing.
- Incubate the mixture at 4°C in the dark for at least 4 hours with gentle agitation.
- Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
3. Purification by Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge by passing methanol followed by water through it.
- Dilute the supernatant with water to reduce the acetone concentration to below 10%.
- Acidify the diluted extract to pH 2.5-3.0 with formic acid.
- Load the acidified extract onto the conditioned SPE cartridge.
- Wash the cartridge with an acidic aqueous solution (e.g., 1% formic acid in water) to remove polar impurities.
- Elute the this compound and other indole compounds with methanol.
- Evaporate the eluate to dryness under vacuum.
Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
1. Materials and Reagents:
- Purified and dried plant extract from Protocol 1
- HPLC-grade methanol
- HPLC-grade water
- Formic acid
- Analytical standard of this compound
- HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS)
2. HPLC-MS Analysis:
- Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water with 0.1% formic acid).
- Prepare a series of calibration standards of this compound with the internal standard at a constant concentration.
- Inject the reconstituted sample and calibration standards onto the HPLC-MS system.
- HPLC Conditions (example):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: A suitable gradient from, for example, 30% B to 95% B over 10 minutes.
- Flow rate: 0.3 mL/min
- Column temperature: 40°C
- Mass Spectrometry Conditions (example):
- Ionization mode: Electrospray ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) for a triple quadrupole MS: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
- For high-resolution MS: Monitor the accurate mass of the protonated molecule [M+H]+.
- Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The following diagram outlines the general experimental workflow for the quantification of this compound.
Conclusion
This compound remains a molecule of interest within the complex network of plant hormone biosynthesis and regulation. Its established role as a growth regulator and its likely position as an intermediate in the IPyA pathway for auxin synthesis underscore the need for more in-depth research. The primary challenge for the scientific community is the lack of robust quantitative data on its endogenous levels in various plant species. The experimental protocols outlined in this guide, adapted from well-established methods for auxin analysis, provide a clear path forward for researchers to begin filling this knowledge gap. By systematically quantifying this compound across different plant tissues and developmental stages, a clearer picture of its physiological significance will emerge, potentially opening new avenues for applications in agriculture and drug development.
References
- 1. Levels of Indole-3-Acetic Acid in Lemna gibba G-3 and in a Large Lemna Mutant Regenerated from Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels of Indole-3-Acetic Acid in Lemna gibba G-3 and in a Large Lemna Mutant Regenerated from Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crbb-journal.com [crbb-journal.com]
- 5. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress [frontiersin.org]
- 11. Indolepyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 12. jabonline.in [jabonline.in]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biosynthesis of 3-Indolylacetone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for 3-indolylacetone, a naturally occurring indole compound. Drawing upon established knowledge of indole-3-acetic acid (IAA) biosynthesis, this document outlines a putative pathway, details relevant experimental protocols, presents key data, and visualizes the proposed metabolic route. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of indolic compounds and professionals in drug development exploring novel bioactive molecules.
Introduction
This compound, also known as indole-3-acetone, is an indole derivative that has been reported to occur in plants such as the tomato (Solanum lycopersicum)[1]. While its biological function is not yet fully elucidated, its structural similarity to the well-characterized phytohormone indole-3-acetic acid (IAA) suggests potential roles in plant development, defense, or as a signaling molecule in plant-microbe interactions. The biosynthesis of IAA has been extensively studied, revealing multiple pathways, with the indole-3-pyruvic acid (IPA) pathway being prominent in many bacteria and plants[2][3]. This guide proposes a biosynthetic pathway for this compound as an offshoot of the established IPA pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan, mirroring the initial steps of the well-established indole-3-pyruvic acid (IPA) pathway for IAA synthesis. This proposed pathway involves two key enzymatic steps:
-
Transamination of L-Tryptophan: The pathway initiates with the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by a tryptophan aminotransferase (TAA) , an enzyme that transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate.
-
Decarboxylation of Indole-3-Pyruvic Acid: In the subsequent and pivotal step, indole-3-pyruvic acid undergoes decarboxylation to yield this compound. This reaction is proposed to be catalyzed by a specific indole-3-pyruvic acid decarboxylase (IPDC) or a related enzyme with broader substrate specificity. While the primary product of IPDC in the canonical IAA pathway is indole-3-acetaldehyde, the formation of this compound would involve the removal of the carboxyl group from the pyruvate side chain. It is important to note that direct enzymatic evidence for this specific conversion is currently lacking, and the enzyme responsible has not yet been identified. The substrate specificity of known IPDCs, such as the one from Enterobacter cloacae, appears to be high for the production of indole-3-acetaldehyde[4]. However, the existence of isoenzymes or different enzymes in other organisms that could catalyze this alternative decarboxylation remains a plausible hypothesis.
The instability of the intermediate, indole-3-pyruvic acid, is a critical consideration in the study of this pathway. IPA can spontaneously convert to indole-3-lactic acid (ILA)[2]. Therefore, the detection of ILA in biological samples can serve as an indirect indicator of the presence and flux through the initial part of this pathway.
Visualization of the Proposed Pathway
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and reaction yields, for the direct biosynthesis of this compound. However, data from studies on the related IPA pathway for IAA biosynthesis can provide a valuable reference point for experimental design.
Table 1: Kinetic Parameters of a Key Enzyme in the Related IPA Pathway
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| Indolepyruvate Decarboxylase | Enterobacter cloacae | Indole-3-pyruvic acid | 15 | [4] |
| Indolepyruvate Decarboxylase | Enterobacter cloacae | Pyruvic acid | 2500 | [4] |
Table 2: Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C11H11NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 1201-26-9 | [1] |
| 1H NMR (CDCl3, 90 MHz) δ (ppm) | 8.26 (br s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (d, 1H), 3.81 (s, 2H, CH2), 2.16 (s, 3H, CH3) | [5] |
| Key Mass Spectral Fragments (m/z) | 173 (M+), 130 | [1] |
Experimental Protocols
The following protocols are adapted from established methods for studying the biosynthesis of IAA and can be modified to investigate the formation of this compound.
Tryptophan Aminotransferase (TAA) Activity Assay
This assay measures the conversion of L-tryptophan to indole-3-pyruvic acid.
Materials:
-
Purified or crude enzyme extract
-
L-Tryptophan solution (10 mM)
-
α-Ketoglutarate solution (10 mM)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)
-
Toluene
-
Sodium hydroxide (NaOH) solution (2 M)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 500 µL of potassium phosphate buffer, 100 µL of L-tryptophan solution, 100 µL of α-ketoglutarate solution, and 50 µL of PLP solution.
-
Enzyme Addition: Add 250 µL of the enzyme extract to initiate the reaction. A control reaction should be prepared by adding a denatured (boiled) enzyme extract.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination and Derivatization: Stop the reaction by adding 200 µL of the DNPH reagent. This reagent reacts with the keto acid product (IPA) to form a colored hydrazone.
-
Extraction: Add 1 mL of toluene and vortex vigorously to extract the hydrazone. Centrifuge to separate the phases.
-
Color Development: Transfer 500 µL of the toluene layer to a new tube and add 1 mL of 2 M NaOH. Vortex to extract the colored compound into the aqueous phase.
-
Quantification: Measure the absorbance of the aqueous phase at 440 nm. The amount of IPA formed can be calculated from a standard curve prepared with known concentrations of IPA.
Putative Indole-3-pyruvic Acid Decarboxylase (IPDC) Activity Assay for this compound Production
This assay is designed to detect the formation of this compound from indole-3-pyruvic acid.
Materials:
-
Purified or crude enzyme extract
-
Indole-3-pyruvic acid (IPA) solution (1 mM)
-
Thiamine pyrophosphate (TPP) solution (1 mM)
-
Magnesium chloride (MgCl2) solution (5 mM)
-
MES buffer (50 mM, pH 6.5)
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector
-
This compound standard
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine 400 µL of MES buffer, 100 µL of IPA solution, 50 µL of TPP solution, and 50 µL of MgCl2 solution.
-
Enzyme Addition: Add 400 µL of the enzyme extract to start the reaction. A control with a denatured enzyme should be included.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Extraction: Terminate the reaction by adding 1 mL of ethyl acetate and vortexing. Centrifuge to separate the phases.
-
Sample Preparation for HPLC: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume (e.g., 100 µL) of the HPLC mobile phase.
-
HPLC Analysis: Inject an aliquot of the prepared sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically used.
-
Detection: Monitor the eluent at 280 nm (UV) or with a fluorescence detector (excitation at 280 nm, emission at 360 nm).
-
Quantification: Compare the retention time and peak area of any product formed with that of an authentic this compound standard.
-
Experimental Workflow Visualization
Conclusion and Future Directions
The biosynthesis of this compound is an intriguing area of plant and microbial biochemistry that remains to be fully elucidated. The proposed pathway, branching from the well-known indole-3-pyruvic acid pathway, provides a logical and testable framework for future research. The experimental protocols detailed in this guide offer a starting point for researchers to investigate this pathway, identify the putative indole-3-pyruvic acid decarboxylase responsible for this compound formation, and begin to unravel the biological significance of this compound.
Future research should focus on:
-
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzyme(s) that catalyze the conversion of indole-3-pyruvic acid to this compound.
-
In Vivo Studies: Detecting and quantifying this compound in various plant and microbial species to understand its distribution and regulation.
-
Functional Analysis: Investigating the biological activity of this compound to determine its role in physiological processes.
This technical guide serves as a catalyst for further exploration into the biosynthesis and function of this compound, a molecule that holds the potential to expand our understanding of indole metabolism and its role in the natural world.
References
- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-acetone(1201-26-9) 1H NMR spectrum [chemicalbook.com]
3-Indolylacetone: An In-depth Technical Guide on a Tryptophan Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, serves as a precursor to a diverse array of bioactive molecules critical for physiological homeostasis. Beyond its role in protein synthesis, tryptophan metabolism gives rise to neurotransmitters, vitamins, and a host of indole-containing compounds. While metabolites such as serotonin, melatonin, and indole-3-acetic acid (IAA) have been extensively studied, a lesser-known derivative, 3-indolylacetone, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of this compound in the context of tryptophan metabolism, detailing its biochemical origins, potential physiological significance, and the methodologies employed for its study.
Tryptophan Metabolism: A Complex Network of Pathways
The metabolic fate of tryptophan is governed by several competing pathways, primarily occurring in the gut microbiota and the host. The majority of dietary tryptophan is catabolized through the kynurenine pathway, leading to the production of nicotinamide adenine dinucleotide (NAD+). A smaller fraction is converted to serotonin, a key neurotransmitter. The gut microbiome plays a pivotal role in metabolizing tryptophan into a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and skatole.[1][2][3]
The formation of these indole compounds is primarily initiated by the action of tryptophanase, an enzyme expressed by various gut bacteria, which converts tryptophan to indole, pyruvate, and ammonia. Subsequently, indole can be further metabolized by both microbial and host enzymes.
Biosynthesis of this compound: Established and Hypothetical Pathways
While the direct biosynthetic pathway from tryptophan to this compound is not yet fully elucidated, its structural similarity to other well-characterized tryptophan metabolites allows for the postulation of several potential routes of formation.
The Indole-3-Pyruvic Acid (IPyA) Pathway and a Hypothetical Link to this compound
The Indole-3-Pyruvic Acid (IPyA) pathway is a primary route for the synthesis of indole-3-acetic acid (IAA) in plants and some bacteria.[4][5][6] This pathway involves the transamination of tryptophan to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde. Indole-3-acetaldehyde is subsequently oxidized to IAA.
A plausible, though not yet experimentally confirmed, pathway for this compound formation could diverge from the IPyA pathway. It is hypothesized that indole-3-pyruvic acid could undergo a reaction involving the addition of a methyl group prior to or after decarboxylation, leading to the formation of this compound. Alternatively, indole-3-acetaldehyde could be a direct precursor, undergoing methylation to yield this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influences on skatole formation from tryptophan in the pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to 3-Indolylacetone and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Indolylacetone, a key indole derivative. It includes a detailed list of its synonyms, a compilation of its physicochemical properties, and an in-depth experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and related scientific fields.
Chemical Identity and Synonyms
This compound is an organic compound that is structurally characterized by an indole ring substituted at the third position with an acetone group.[1] It is recognized by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.
Table 1: Synonyms for this compound
| Synonym | Source |
| Indole-3-acetone | [1] |
| 1-(1H-indol-3-yl)propan-2-one | [1] |
| 3-(2-Oxopropyl)indole | [1] |
| 3-Acetonylindole | |
| Indol-3-yl-2-propanone | |
| 1-(1H-Indol-3-yl)acetone | [1] |
| 2-Propanone, 1-(1H-indol-3-yl)- | [1] |
| (1H-INDOL-3-YL)ACETON | [1] |
| NSC 100751 | [1] |
| UNII-0YSP0BPC6X | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Appearance | Tan solid | |
| Melting Point | 116°C | |
| Boiling Point | 303.86°C (estimate) | |
| Flash Point | 168.4°C | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | |
| InChIKey | LDVHYJKRIKBISQ-UHFFFAOYSA-N | [1] |
| CAS Number | 1201-26-9 | [1] |
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[2]
Materials:
-
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (in THF solution)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EA)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an argon atmosphere, dissolve 3.00 g (13.75 mmol) of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide in 60 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
-
After 2 hours of reaction, add the same amount of methylmagnesium bromide solution (27.49 mL, 27.49 mmol) again.
-
After another 3 hours, perform a third addition of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Separate the organic phase and wash it sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield the target product, this compound.[2]
Analysis:
The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS). For example, using the LC5 method, the expected retention time (RT) is 1.56 min, and the mass-to-charge ratio (m/z) is 174.1 [M + H]⁺.[2]
Visualized Experimental Workflow
The synthesis protocol described above can be visualized as a workflow diagram.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Signaling Pathways
While this compound is a recognized chemical entity, detailed studies on its specific biological activities and involvement in signaling pathways are not extensively documented in publicly available literature. However, the broader class of indole derivatives has been a subject of interest in medicinal chemistry.
Notably, certain N-(indol-3-ylglyoxylyl)amino acid derivatives have been investigated for their ability to inhibit benzodiazepine receptor binding, with some compounds acting as inverse agonists at this receptor.[3][4] This suggests that the indole scaffold can be a pharmacophore for interacting with the benzodiazepine receptor, which is a component of the GABA-A receptor complex in the central nervous system. The general mechanism of such an interaction is depicted below.
Caption: A conceptual diagram of ligand interactions at the benzodiazepine receptor site.
It is important to note that while some indole derivatives show affinity for the benzodiazepine receptor, the specific activity of this compound at this or other receptors requires further investigation. The information presented here should serve as a foundation for future research into the pharmacological potential of this compound.
Conclusion
This compound is a well-defined chemical compound with a range of synonyms and established physicochemical properties. Its synthesis is achievable through documented laboratory procedures. While its specific biological role is yet to be fully elucidated, its structural relationship to other bioactive indole derivatives suggests that it may be a valuable molecule for further investigation in the fields of medicinal chemistry and drug development. This guide provides a solid starting point for researchers interested in exploring the potential of this compound.
References
- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]
- 3. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives: stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine receptor affinity and interaction of some N-(indol-3-ylglyoxylyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 1-(1H-indol-3-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Core Properties and Characteristics
1-(1H-indol-3-yl)propan-2-one, also known by synonyms such as 3-Indolylacetone and 3-Acetonylindole, is a solid organic compound.[1][2] Its chemical structure consists of an indole ring substituted at the third position with a propan-2-one group.[2] This compound serves as a valuable intermediate in the synthesis of more complex indole alkaloids, a class of natural products with a wide range of biological activities.[3][4]
Physicochemical Data
The fundamental physicochemical properties of 1-(1H-indol-3-yl)propan-2-one are summarized below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO | [1][2][5] |
| Molecular Weight | 173.21 g/mol | [1][2][5] |
| IUPAC Name | 1-(1H-indol-3-yl)propan-2-one | [2] |
| CAS Number | 1201-26-9 | [1][2] |
| Appearance | Tan solid / Off-white crystalline solid | [1][5][6] |
| Melting Point | 116 - 119 °C | [1][5] |
| Boiling Point | 303.86 °C to 342 °C (estimated, may decompose) | [1][5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in other organic solvents like ethanol and dimethylformamide. Limited solubility in water. | [1][6] |
| pKa | 16.67 (estimated) | [5] |
Spectroscopic Data
The following table outlines the key spectroscopic data for the structural elucidation and characterization of 1-(1H-indol-3-yl)propan-2-one.
| Spectroscopy Type | Key Peaks and Information | Source(s) |
| ¹H NMR | Data not fully available in search results. | |
| ¹³C NMR | Data not fully available in search results. | |
| Infrared (IR) | The NIST WebBook provides an IR spectrum for the related compound 3-Acetylindole (CAS 703-80-0), which shows characteristic ketone and indole absorptions. A strong C=O stretch would be expected around 1715 cm⁻¹. | [7] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 173. Key fragments: m/z 130. | [2] |
Synthesis and Experimental Protocols
The synthesis of 1-(1H-indol-3-yl)propan-2-one is commonly achieved through the alkylation of indole. The following protocol describes a representative procedure based on the reaction of indole with chloroacetone.
Synthesis of 1-(1H-indol-3-yl)propan-2-one
Objective: To synthesize 1-(1H-indol-3-yl)propan-2-one via the alkylation of indole.
Materials:
-
Indole
-
Chloroacetone
-
A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
-
A suitable solvent (e.g., Acetone, DMF, Ethanol)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: Dissolve indole (1.0 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the base (e.g., 1.2 equivalents of K₂CO₃) to the solution.
-
Reagent Addition: Add chloroacetone (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(1H-indol-3-yl)propan-2-one.
Caption: General workflow for the synthesis of 1-(1H-indol-3-yl)propan-2-one.
Biological Significance and Applications
While 1-(1H-indol-3-yl)propan-2-one itself is not extensively studied for direct therapeutic applications, its core structure is of significant interest in medicinal chemistry. The indole nucleus is a privileged scaffold found in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][8]
The primary role of 1-(1H-indol-3-yl)propan-2-one is as a versatile chemical building block. The reactive ketone functional group and the indole ring's potential for substitution provide multiple avenues for synthetic modification. These modifications allow for the construction of more complex molecules and libraries of compounds for drug discovery screening.
Caption: Potential synthetic pathways from 1-(1H-indol-3-yl)propan-2-one.
References
- 1. mdpi.com [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
The Enigmatic Role of 3-Acetonylindole and its Analogs in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast family of indole derivatives, those with a substitution at the 3-position have garnered significant attention for their therapeutic potential. This technical guide focuses on the biological functions of 3-acetonylindole and its closely related analog, 3-acetylindole. While "3-acetonylindole" (also known as indole-3-acetone or 3-indolylacetone) is found in nature, "3-acetylindole" serves as a versatile synthetic precursor for a multitude of bioactive molecules. This document aims to provide an in-depth overview of their functions, mechanisms of action, and synthetic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.
Biological Activities of 3-Acetonylindole and 3-Acetylindole Derivatives
The indole scaffold, particularly when functionalized at the 3-position, imparts a range of biological activities. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Antimicrobial Activity
Derivatives of 3-acetylindole have demonstrated notable activity against a variety of bacterial and fungal pathogens. The introduction of different substituents on the acetyl group, often through the formation of chalcones, allows for the fine-tuning of their antimicrobial spectrum and potency.
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 | [1] |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 | [1] |
| Indole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | [1] |
| Ciprofloxacin-indole hybrid (8b) | Various bacterial strains | 0.0626–1 | [2] |
| Ciprofloxacin-indole hybrid (3a) | Various bacterial strains | 0.25–8 | [2] |
Anticancer Activity
A significant body of research has focused on the anticancer properties of 3-substituted indoles. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumorigenesis. Chalcones derived from 3-acetylindole are a particularly well-studied class of anticancer agents.
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| N-ethyl-3-acetylindole chalcones (5a-e) | MDA-MB-231 (Triple-negative breast cancer) | 13 - 19 | - | [3] |
| Quinoline-indole derivative (13) | Various cancer cell lines | 0.002 - 0.011 | Tubulin polymerization inhibition | [3] |
| Benzimidazole-indole derivative (8) | Various cancer cell lines | 0.05 (average) | Tubulin polymerization inhibition | [3] |
| 3-Arylthio-1H-indoles (83, R=6-thiophen-3-yl) | MCF-7 (Breast cancer) | 0.0045 | Antiproliferative | [4] |
| 3-Arylthio-1H-indoles (83, R=7-thiophen-2-yl) | MCF-7 (Breast cancer) | 0.029 | Antiproliferative | [4] |
| Indole-aryl amide (5) | HT29 (Colon cancer) | 2.61 | Induces G1 phase cell cycle arrest and apoptosis | [5] |
| Indole-aryl amide (5) | PC3 (Prostate cancer) | 0.39 | Induces G1 phase cell cycle arrest and apoptosis | [5] |
| Indole-aryl amide (5) | Jurkat J6 (Leukemia) | 0.37 | Induces G1 phase cell cycle arrest and apoptosis | [5] |
Role in Plant Biology
Indole-3-acetone is recognized for its role as a natural plant growth regulator, influencing processes like cell division and differentiation. Its activity is linked to the auxin signaling pathway, where it can enhance root and shoot development.[6] The overarching mechanism of auxin action involves the regulation of gene expression through the interaction of Aux/IAA proteins with auxin response factors (ARFs).[7]
Mechanisms of Action and Signaling Pathways
The diverse biological effects of indole derivatives stem from their ability to interact with multiple cellular targets and signaling pathways. A key pathway implicated in the anticancer and anti-inflammatory effects of some indole compounds is the NF-κB signaling cascade.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Certain indole derivatives, such as indole-3-carbinol (I3C), have been shown to suppress the activation of NF-κB.[8] This inhibition can occur through the prevention of IκBα kinase (IKK) activation, which is a critical step in the canonical NF-κB pathway. By blocking IKK, the degradation of the inhibitory protein IκBα is prevented, thus sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes.[8][9]
Auxin-like Activity in Plants
In plants, indole-3-acetone's function is tied to the auxin signaling pathway. Auxins like indole-3-acetic acid (IAA) regulate gene expression by mediating the degradation of Aux/IAA transcriptional repressors. This degradation frees up auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, leading to various growth and developmental effects.[7][10]
Experimental Protocols
The synthesis of bioactive derivatives from 3-acetylindole is a cornerstone of research in this area. The Claisen-Schmidt condensation to form chalcones is a particularly common and important reaction.
General Protocol for the Synthesis of Chalcones from 3-Acetylindole
This protocol outlines the base-catalyzed Claisen-Schmidt condensation of 3-acetylindole with an aromatic aldehyde.
Materials and Reagents:
-
3-Acetylindole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3-acetylindole and the selected aromatic aldehyde in ethanol with stirring.[11]
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add a concentrated aqueous or alcoholic solution of KOH or NaOH dropwise while maintaining the temperature between 5-10°C.[12]
-
Reaction: Stir the reaction mixture at room temperature for several hours (typically 9-10 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[11][12]
-
Isolation: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, acidify the mixture with dilute HCl to induce precipitation.[12]
-
Purification: Wash the crude product with cold water. Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[11][13]
-
Characterization: Confirm the structure of the synthesized chalcone using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
Conclusion and Future Directions
3-Acetonylindole and its synthetic precursor, 3-acetylindole, represent a fertile ground for the discovery and development of new therapeutic agents. The versatility of the indole scaffold, combined with the diverse biological activities exhibited by its 3-substituted derivatives, underscores its importance in medicinal chemistry. The quantitative data presented herein highlight the potent antimicrobial and anticancer activities of these compounds, while the elucidation of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a rational basis for their further development.
Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more comprehensive evaluation of their pharmacokinetic and pharmacodynamic properties. A deeper understanding of the specific molecular targets of these compounds will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The continued exploration of the biological functions of 3-acetonylindole and its analogs holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 8. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jetir.org [jetir.org]
3-Indolylacetone literature review
An In-depth Technical Guide to 3-Indolylacetone
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS: 1201-26-9), also known as indole-3-acetone, is an indole derivative featuring an acetone group linked to the C3 position of the indole ring. While its synthesis is well-documented, its biological activities and pharmacological profile remain largely unexplored in publicly available literature. Vendor information suggests potential as an anti-inflammatory and antioxidant agent, and as a plant growth regulator, but quantitative data to support these claims are scarce.[1][2] Notably, structurally related indole derivatives have been investigated for their affinity to the benzodiazepine receptor, suggesting a potential, though unconfirmed, area for future neurological research into this compound. This document provides a comprehensive review of the available technical information, including its chemical properties, a detailed synthesis protocol, spectroscopic data, and a discussion of its potential biological relevance.
Chemical and Physical Properties
This compound is a beige or tan crystalline solid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1201-26-9 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Appearance | Tan solid / Beige crystalline powder | [1][2] |
| Melting Point | 116-118 °C | [3] |
| Boiling Point | 341.7 °C (Predicted) | [3] |
| Flash Point | 168.4 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents (ethanol, ether); Insoluble in water. | [1] |
| Purity | ≥ 98% (HPLC) | [2] |
Synthesis and Experimental Protocols
A reliable method for the synthesis of this compound involves the reaction of a Weinreb amide intermediate with a Grignard reagent. The following protocol is adapted from the literature.
Detailed Experimental Protocol: Synthesis from a Weinreb Amide
This procedure details the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.
Materials:
-
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium Bromide (Grignard reagent) solution in THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate (Eluent)
-
Argon gas supply
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous THF (60 mL) in a suitable reaction flask.
-
Initial Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
-
Staging and Further Additions: Allow the reaction to proceed for 2 hours at 0 °C. Following this, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). After an additional 3 hours, perform a third and final addition of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). The total reaction time is approximately 5 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic phase and wash it sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography, using a gradient of petroleum ether/ethyl acetate as the eluent.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to afford the final product, this compound (2.35 g).
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Quantitative Data
The available spectroscopic data for this compound is limited. While ¹H NMR data has been published, dedicated ¹³C NMR and IR spectra are not readily found in the surveyed literature.
| Data Type | Parameters and Results | Source(s) |
| ¹H NMR | Solvent: CDCl₃, Frequency: 399.65 MHzAssignments (ppm): 8.26 (br s, 1H, N-H)7.53 (d, 1H, Ar-H)7.32 (d, 1H, Ar-H)7.19 (t, 1H, Ar-H)7.13 (t, 1H, Ar-H)7.04 (d, 1H, Ar-H)3.81 (s, 2H, -CH₂-)2.16 (s, 3H, -CH₃) | [5] |
| Mass Spec. | Method: LC/MSResult: m/z = 174.1 [M+H]⁺ | [From previous search] |
| Synthesis Yield | Yield: 2.35 g (from 3.00 g of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide) | [From previous search] |
Biological Activity and Mechanism of Action
Inferred Activity from Structurally Related Compounds
Significant research has been conducted on structurally similar indole derivatives, specifically N-(indol-3-ylglyoxylyl)amines and amino acids, for their interaction with the central nervous system. These studies have shown that certain compounds in this class exhibit high affinity for the benzodiazepine receptor (BzR), a modulatory site on the GABA-A receptor. Many of these related compounds were found to act as inverse agonists at the BzR.
It is critical to note that this activity has not been demonstrated for this compound itself. However, the findings for these related molecules provide a logical basis for investigating this compound as a potential ligand for the benzodiazepine receptor. The structural differences, particularly the nature of the side chain at the C3 position, would be expected to significantly influence binding affinity and functional activity.
Caption: Logical relationship between this compound and known BzR ligands.
Conclusion
This compound is a readily synthesizable indole derivative with well-defined physical properties and some available spectroscopic data. However, its biological and pharmacological profile is a significant knowledge gap. The documented activity of structurally related compounds as inverse agonists at the benzodiazepine receptor provides a compelling rationale for the future investigation of this compound in the field of neuroscience. For drug development professionals, this compound represents an accessible but underexplored scaffold that warrants further screening and characterization to unlock its potential therapeutic value.
References
Methodological & Application
Synthesis of 3-Indolylacetone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 3-indolylacetone, a significant intermediate in the synthesis of various indole compounds with potential applications in medicinal chemistry and drug development.[1][2] This protocol is based on the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with a Grignard reagent. Additionally, this note includes characterization data for the synthesized compound and a diagram of the auxin signaling pathway, given the structural similarity of this compound to the plant hormone indole-3-acetic acid (IAA).[3][4]
Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Reaction Yield | Not explicitly stated, but 2.35 g of product was obtained from 3.00 g of starting material. | [5] |
| Melting Point | 118-119 °C | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| LC/MS (m/z) | 174.1 [M+H]⁺ | [5] |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.26 (br s, 1H, NH), 7.53 (d, 1H), 7.32 (d, 1H), 7.19 (t, 1H), 7.13 (t, 1H), 7.04 (s, 1H), 3.81 (s, 2H), 2.16 (s, 3H) | [7] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.
Materials:
-
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr) in THF solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EA)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel chromatography setup
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous THF (60 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. After 2 hours, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). A third addition of the Grignard reagent (27.49 mL, 27.49 mmol) is made after an additional 3 hours.
-
Quenching the Reaction: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5]
-
Extraction: Add ethyl acetate to the mixture to extract the organic product. Separate the organic phase.
-
Washing: Wash the organic phase sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure this compound (2.35 g).[5]
Visualization of a Related Signaling Pathway
This compound is structurally similar to indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[8] The canonical auxin signaling pathway provides a relevant biological context for indole-based compounds. The following diagram illustrates a simplified version of this pathway.
Caption: A simplified diagram of the canonical auxin signaling pathway.
In this pathway, auxin promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[11] The degradation of these repressors releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[12]
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197) [hmdb.ca]
- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-acetone(1201-26-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Indole-3-acetone(1201-26-9) 1H NMR spectrum [chemicalbook.com]
- 8. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Fischer Indole Synthesis of 3-Indolylacetone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry for the synthesis of the indole nucleus.[1][2] This chemical reaction produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][3] The indole scaffold is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and natural products, including the neurotransmitter serotonin and the amino acid tryptophan.[4][5] This versatility makes the Fischer indole synthesis an indispensable tool in drug discovery and development.[2]
This document provides detailed application notes and a representative protocol for the synthesis of an indole derivative using the Fischer indole methodology, with a focus on obtaining 3-substituted indoles like 3-indolylacetone.
Reaction Scheme and Mechanism:
The overall transformation involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable carbonyl compound.[4][6] The reaction proceeds through a series of key steps: tautomerization to an enehydrazine, a[2][2]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[1][7][8]
A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][6][9] The choice of catalyst and reaction conditions is critical and can significantly influence the reaction yield and selectivity.[6]
Caption: The mechanism of the Fischer indole synthesis.
Application Notes
-
Reactant Selection: The carbonyl component must possess at least two alpha-hydrogens to form the necessary enehydrazine intermediate.[4] For the synthesis of this compound, the ideal carbonyl precursor would be levulinaldehyde (4-oxopentanal). If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indole products may be obtained.[4] Phenylhydrazine is readily available, or it can be prepared from aniline via diazotization followed by reduction.[10][11]
-
Catalyst Choice: The selection of the acid catalyst is crucial.[6] Brønsted acids are commonly used, but Lewis acids are also effective and may be preferable for sensitive substrates.[2] Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent at high temperatures. The most frequently used catalyst is zinc chloride.[4]
-
Solvent and Temperature: The reaction is typically conducted by heating the phenylhydrazone with the acid catalyst, either without a solvent or in a high-boiling solvent such as glacial acetic acid, ethanol, or toluene. Many procedures favor a one-pot approach where the phenylhydrazine and ketone are heated in an acidic medium, like acetic acid, to form the hydrazone in situ, which then cyclizes upon further heating.[4]
-
Reaction Workflow: A typical experimental workflow involves the mixing of reactants, an acid-catalyzed cyclization step at elevated temperature, followed by workup and purification.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]
Application Note: Purification of 3-Indolylacetone by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indolylacetone, an indole derivative with potential applications in medicinal chemistry and as a building block in organic synthesis, often requires purification to remove byproducts and unreacted starting materials. Column chromatography is a robust and widely used method for the purification of such compounds. This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase. The described methodology is designed to yield high-purity this compound suitable for downstream applications.
Introduction
Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][2] For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.[1][3] Silica gel is a polar adsorbent, and by using a mobile phase of lower polarity, compounds with greater polarity will have a stronger affinity for the stationary phase and thus elute more slowly.[1][4] This allows for the separation of this compound from less polar and more polar impurities. The selection of an appropriate solvent system for the mobile phase is crucial for achieving optimal separation and is often guided by preliminary analysis using thin-layer chromatography (TLC).[5]
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. These values are typical and may require optimization based on the specific crude mixture.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 40%) |
| Crude Sample Load | ~1 g of crude this compound per 50 g of silica gel |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Expected Purity | >95% |
| Typical Yield | 70-90% (dependent on crude purity) |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound by column chromatography.
Materials
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Column Preparation (Wet Slurry Method)
-
Column Setup : Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6] Add a thin layer of sand (approximately 1 cm) over the plug.[6]
-
Slurry Preparation : In a beaker, weigh the appropriate amount of silica gel (e.g., 50 g for ~1 g of crude product). Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to form a slurry.[1] Swirl gently to remove any trapped air bubbles.
-
Column Packing : Pour the silica gel slurry into the column.[3] Open the stopcock to allow the solvent to drain, which facilitates the even settling of the silica gel.[1] Gently tap the sides of the column to ensure a uniform and tightly packed bed, free of cracks or air bubbles.[6]
-
Equilibration : Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top.[6] Continuously pass the initial mobile phase through the column until the packing is stable and the solvent level is just above the top layer of sand. Do not allow the column to run dry.
Sample Loading (Dry Loading Method)
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane.
-
Adsorption onto Silica : To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Solvent Removal : Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]
-
Loading the Column : Carefully add the silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Initiate Elution : Gently add the initial mobile phase (e.g., 10% ethyl acetate in hexane) to the top of the column and open the stopcock to begin the elution process.
-
Gradient Elution : Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., from 10% to 20%, then to 30%, and finally to 40%). This will allow for the elution of compounds with increasing polarity.
-
Fraction Collection : Collect the eluate in a series of labeled test tubes or flasks.[8] The size of the fractions can be adjusted based on the flow rate and the separation observed on TLC.
Fraction Analysis and Product Isolation
-
TLC Monitoring : Spot a small amount from each collected fraction onto a TLC plate. Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualization : Visualize the developed TLC plate under a UV lamp (254 nm) to identify the fractions containing the pure this compound.
-
Combining Fractions : Combine the fractions that contain the pure product.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Final Drying : Dry the purified compound under high vacuum to remove any residual solvent.
-
Characterization : Confirm the purity and identity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Mandatory Visualization
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Application Notes and Protocols for the Recrystallization of 3-Indolylacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 3-indolylacetone via recrystallization. This crucial technique is essential for obtaining high-purity material, which is vital for reliable results in research, development, and manufacturing of pharmaceuticals and other bioactive compounds.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound to a greater extent at higher temperatures than at lower temperatures. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the majority of impurities remain dissolved in the surrounding solution (mother liquor).
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for its handling, characterization, and the selection of an appropriate recrystallization solvent.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Appearance | Tan solid |
| Melting Point | 116 °C |
| Solubility | Slightly soluble in chloroform and methanol. |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For indole derivatives, polar solvents like ethanol and methanol, often in combination with water as an anti-solvent, have proven effective.[2][3] Toluene can also be a suitable solvent, particularly for removing non-polar impurities.[2]
Based on the properties of similar indole compounds, two primary solvent systems are proposed for the recrystallization of this compound:
-
Ethanol/Water: This system is effective for purifying compounds with moderately polar impurities. The crude this compound is dissolved in a minimal amount of hot ethanol, and water is then added as an anti-solvent to induce crystallization upon cooling.
-
Toluene: This non-polar solvent is useful for removing non-polar impurities.
The ideal solvent or solvent mixture should be determined empirically by performing small-scale solubility tests.
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in potential recrystallization solvents to illustrate the desired format for experimental data. Note: This data is for illustrative purposes only and has not been experimentally verified.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) (Hypothetical) |
| Ethanol/Water (9:1) | 25 | 0.5 |
| 78 | 10.0 | |
| Toluene | 25 | 1.0 |
| 110 | 15.0 |
Experimental Protocols
The following are detailed protocols for the recrystallization of this compound using the proposed solvent systems.
Protocol 1: Recrystallization using Ethanol/Water
This protocol is suitable for removing moderately polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture with stirring in a water bath.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the heating source. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring until a slight turbidity (cloudiness) persists. If an excess of water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., a 1:1 ratio) to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Protocol 2: Recrystallization using Toluene
This protocol is suitable for removing non-polar impurities.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of toluene (e.g., 10-15 mL) and heat the mixture with stirring in an oil bath.
-
Continue adding small portions of hot toluene until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
-
Drying:
-
Dry the purified crystals in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 60-70 °C) to remove all traces of toluene.
-
Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Note on Signaling Pathways: As of the current literature review, no specific signaling pathways have been definitively associated with the direct action of this compound. Research on the biological activity of this compound is ongoing. For information on the well-characterized signaling pathways of a related indole compound, indole-3-acetic acid (IAA), please refer to relevant biochemical and pharmacological literature.
References
Application Note: Quantification of 3-Indolylacetone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and sensitive analytical method for the quantification of 3-Indolylacetone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is applicable to researchers, scientists, and professionals in the field of drug development and life sciences who require accurate measurement of this indole derivative in various sample matrices. The method utilizes a C18 stationary phase with an isocratic mobile phase, providing reliable and reproducible results.
Introduction
This compound is an indole derivative of significant interest in various fields of biochemical and pharmaceutical research. Accurate and precise quantification is crucial for understanding its metabolic pathways, pharmacokinetic profiles, and potential therapeutic effects. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation and quantification of such compounds. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, HPLC conditions, and method validation parameters.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (≥98% purity)
-
0.22 µm or 0.45 µm syringe filters (PTFE or nylon)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general protocol for liquid samples (e.g., bacterial culture supernatants, reaction mixtures). Biological fluids may require more extensive cleanup, such as solid-phase extraction (SPE).
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2][3]
-
Dilution: If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
HPLC Conditions
The following conditions are a recommended starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)[1][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm[5][6] |
| Run Time | 10 minutes |
Data Presentation
Method Validation Summary
The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical validation parameters for the quantification of indole compounds.
| Parameter | Typical Value | Description |
| Retention Time (RT) | ~ 5-7 min | Varies with exact conditions and column. |
| Linearity (r²) | ≥ 0.998[2][3] | Over a concentration range of 0.1 - 50 µg/mL. |
| Limit of Detection (LOD) | < 0.015 µg/mL[2][3] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | < 0.05 µg/mL | Signal-to-Noise ratio of 10:1. |
| Precision (%RSD) | < 5%[3] | Intra-day and inter-day variability. |
| Accuracy/Recovery (%) | 95 - 105%[7] | Determined by spiking a blank matrix with known concentrations. |
Note: The values presented are based on published data for structurally similar indole compounds and should be experimentally verified for this compound.
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound is illustrated below.
Caption: Workflow for this compound Quantification.
Potential Metabolic Context of this compound
This compound can be related to the metabolism of tryptophan, a key amino acid. The diagram below shows a simplified potential pathway involving related indole compounds.
Caption: Simplified Tryptophan Metabolic Pathways.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 5. academicjournals.org [academicjournals.org]
- 6. cetjournal.it [cetjournal.it]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of 3-Indolylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone is an indole derivative with potential significance in various biological and pharmacological studies. Accurate and sensitive quantification of this compound in complex matrices is crucial for understanding its metabolic fate, pharmacokinetic properties, and biological activity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for this purpose. These application notes provide a comprehensive protocol for the quantitative analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are based on established principles for the analysis of structurally related indole compounds, such as indole-3-acetic acid (IAA).[1][2][3]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte. A solid-phase extraction (SPE) protocol is recommended for its efficiency and reproducibility.[4]
Materials:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Consider using a stable isotope-labeled this compound (e.g., d5-3-indolylacetone) for optimal accuracy. If unavailable, a structurally similar compound not present in the sample can be used.
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water containing 0.1% formic acid.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities.
-
Further wash with 5 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and the internal standard with 5 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B in 0.1 min, and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The following parameters are predicted based on the structure of this compound and typical fragmentation of indole compounds.[2][7] Experimental optimization is highly recommended.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Quantitative Data: Predicted MRM Transitions for this compound
The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation is expected to occur via cleavage of the bond between the indole ring and the acetone side chain, as well as fragmentation of the indole ring itself.[8][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Use |
| This compound | 174.1 | 130.1 | 20 | Quantifier |
| This compound | 174.1 | 103.1 | 35 | Qualifier |
| d5-3-Indolylacetone (IS) | 179.1 | 135.1 | 20 | Quantifier (IS) |
Note: These values are predictive and require optimization on the specific instrument used.
Data Presentation
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| This compound | To be determined | 174.1 | 130.1 | 103.1 |
| d5-3-Indolylacetone (IS) | To be determined | 179.1 | 135.1 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted ESI+ fragmentation pathway for this compound.
References
- 1. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 3. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. jabonline.in [jabonline.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the GC-MS Analysis of 3-Indolylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, a metabolite of tryptophan, is a compound of interest in various biological and pharmaceutical research areas. Its accurate and sensitive detection is crucial for understanding its metabolic pathways and potential physiological effects. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the quantification and identification of this compound. Due to its molecular structure, derivatization is a necessary step to improve its volatility and chromatographic behavior. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The information presented is based on established methods for the analysis of structurally related indole compounds.
Experimental Protocols
A critical step in the GC-MS analysis of this compound is the derivatization of the active hydrogen on the indole ring's nitrogen. Silylation is a common and effective technique for this purpose, replacing the active hydrogen with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution to desired concentrations for calibration.
-
Extraction from Biological Matrices (if applicable): For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate this compound and remove interfering matrix components. A common LLE protocol involves extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether under neutral or slightly acidic conditions.
-
Derivatization Protocol:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
The workflow for sample preparation and analysis is depicted in the following diagram:
Figure 1. Experimental workflow for the GC-MS analysis of this compound.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of silylated this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane). |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Predicted Mass Spectrum and Fragmentation
The derivatized this compound (N-TMS-3-indolylacetone) is expected to have a molecular weight of 245.1 g/mol . The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 245. The fragmentation pattern will be influenced by the stable indole ring and the side chain.
The primary fragmentation pathway is anticipated to be the alpha-cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a stable indolyl-methyl radical and a charged acetyl group, or more likely, the cleavage of the C-C bond adjacent to the indole ring, resulting in a stable quinolinium-like ion.
Figure 2. Predicted fragmentation pathway of N-TMS-3-indolylacetone.
The following table summarizes the expected major ions in the mass spectrum of N-TMS-3-indolylacetone. For quantitative analysis using SIM mode, the most abundant and specific ions should be selected.
| m/z | Predicted Identity | Relative Abundance | Use in Analysis |
| 245 | Molecular Ion [M]⁺ | Moderate | Confirmation of molecular weight |
| 230 | [M - CH₃]⁺ | Moderate to High | Quantifier/Qualifier Ion |
| 202 | [M - COCH₃]⁺ | Low | Qualifier Ion |
| 130 | Indole-CH₂⁺ | High (Base Peak) | Quantifier Ion |
| 73 | [Si(CH₃)₃]⁺ | High | Characteristic of TMS derivatization |
Note: The relative abundances are predictions and should be confirmed by analyzing a standard of this compound.
Conclusion
The GC-MS method outlined in these application notes provides a comprehensive framework for the sensitive and selective analysis of this compound. The described derivatization and instrumental parameters are based on well-established principles for the analysis of related indole compounds and serve as a strong starting point for method development and validation. This protocol is intended to be a valuable resource for researchers and scientists in the fields of metabolomics, drug discovery, and clinical chemistry.
3-Indolylacetone: A Potential Modulator of Plant Physiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, a derivative of the core indole structure shared by the principal plant hormone indole-3-acetic acid (IAA), presents itself as a compound of interest for the modulation of plant physiological processes. While not as extensively studied as classical auxins, its structural similarity to IAA suggests potential auxin-like or anti-auxin activities. This document provides an overview of its potential applications in plant physiology, supported by detailed experimental protocols and a summary of available quantitative data on structurally related compounds. Due to the limited specific research on this compound, some protocols and data are adapted from established methods for auxin bioassays and from studies on analogous 3-substituted indole compounds.
Application Notes
This compound's potential applications in plant physiology are primarily inferred from its structural analogy to IAA and preliminary reports of its activity in classical auxin bioassays. The presence of a ketone group in the side chain at the 3-position of the indole ring, in place of the carboxylic acid group found in IAA, is a key structural modification that likely influences its biological activity.
Potential Applications:
-
Modulation of Cell Elongation: Early studies have indicated that this compound exhibits activity in the Avena coleoptile straight-growth test, a hallmark assay for auxin-like compounds that measures the elongation of oat coleoptile sections. This suggests that this compound may influence cell expansion, a fundamental process in plant growth.
-
Root System Architecture Modification: As with many auxin analogs, this compound could potentially influence root development, including primary root elongation and lateral root formation. Depending on its concentration, it might act as a promoter or an inhibitor of root growth.
-
Seed Germination and Seedling Vigor: Some 3-substituted indole derivatives have been shown to impact seed germination. A compound with a methyl ketone structure at the indole 3-position has been reported to inhibit seed germination and shoot growth at higher concentrations[1]. This suggests that this compound could be investigated as a potential germination inhibitor or a regulator of early seedling development.
-
Horticultural and Agricultural Applications: If proven to have significant auxin-like activity, this compound could be explored for applications in rooting of cuttings, fruit development, and overall crop yield enhancement. Conversely, if it demonstrates inhibitory effects, it could be a candidate for herbicide development.
Quantitative Data Summary
Specific quantitative data for this compound is scarce in publicly available literature. The following table summarizes available data for a structurally related compound and provides a general effective concentration range for the parent auxin, IAA, for comparative purposes.
| Compound | Bioassay | Plant Species | Concentration | Observed Effect | Reference |
| Indole-3-carboxaldehyde with a methyl ketone at the 3-position | Seed Germination | Amaranthus tricolor | 400-800 µM | Complete inhibition of seed germination | [1] |
| Indole-3-acetic acid (IAA) | Avena Coleoptile Straight-Growth | Avena sativa | 0.01 - 10 µM | Promotion of coleoptile elongation | General Knowledge |
| Indole-3-acetic acid (IAA) | Root Elongation | Arabidopsis thaliana | > 0.1 µM | Inhibition of primary root elongation | General Knowledge |
| Indole-3-acetic acid (IAA) | Seed Germination | Arabidopsis thaliana | 0.005 - 5 nM | Promotion of germination speed | |
| Indole-3-acetic acid (IAA) | Seed Germination | Arabidopsis thaliana | 0.05 - 5 µM | Inhibition of germination speed |
Note: The data for the indole-3-carboxaldehyde derivative with a methyl ketone is included due to its structural similarity to this compound. Researchers should consider this as a starting point for determining the effective concentration range for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in plant physiology. These are adapted from standard auxin bioassay procedures.
Avena Coleoptile Straight-Growth Bioassay
This bioassay is a classical method to determine the auxin-like activity of a compound by measuring its effect on the elongation of oat coleoptile sections.
Materials:
-
Oat (Avena sativa) seeds
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (for stock solution preparation)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Forceps and scalpel
-
Ruler or digital caliper
-
Growth chamber or dark incubator
Procedure:
-
Seed Germination:
-
Soak oat seeds in distilled water for 2 hours.
-
Sow the seeds on moist filter paper in a tray and germinate in complete darkness at 25°C for 3-4 days.
-
-
Preparation of Coleoptile Sections:
-
Under a dim green light, select uniform seedlings with straight coleoptiles.
-
Excise the apical 3-4 mm of the coleoptiles to remove the primary source of endogenous auxin.
-
From the remaining coleoptile, cut a 10 mm long sub-apical section.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Prepare a series of dilutions ranging from 0.01 µM to 100 µM in distilled water. Include a control with the same concentration of ethanol as the highest test concentration.
-
Prepare a similar dilution series for IAA as a positive control.
-
-
Incubation:
-
Place two layers of filter paper in each Petri dish and moisten with 5 ml of the respective test solution.
-
Float 10 coleoptile sections in each Petri dish.
-
Incubate the Petri dishes in the dark at 25°C for 24-48 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the final length of each coleoptile section using a ruler or digital caliper.
-
Calculate the percentage elongation for each treatment compared to the initial length and the control.
-
Plot a dose-response curve (percentage elongation vs. log concentration).
-
Root Elongation Assay in Arabidopsis thaliana
This assay assesses the effect of this compound on primary root growth, a process highly sensitive to auxin concentrations.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound
-
IAA as a positive control
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (square or round)
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent control and IAA plates.
-
Pipette the stratified seeds in a line at the top of the agar plates.
-
-
Incubation:
-
Seal the plates and place them vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, scan the plates.
-
Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Express the results as a percentage of the control and plot a dose-response curve.
-
Seed Germination Assay
This protocol evaluates the impact of this compound on the germination rate and timing of seeds.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)
-
This compound
-
Sterile filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a range of test concentrations (e.g., 1, 10, 100, 500 µM) in sterile distilled water. Include a solvent control.
-
-
Seed Plating and Incubation:
-
Place a sterile filter paper in each Petri dish.
-
Moisten each filter paper with 3-5 ml of the corresponding test solution.
-
Place a defined number of seeds (e.g., 50-100) on the filter paper in each dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled light and temperature conditions suitable for the chosen plant species.
-
-
Data Collection and Analysis:
-
Score germination (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for several days.
-
Calculate the germination percentage for each treatment at each time point.
-
Determine the mean germination time (MGT) and germination index (GI).
-
Plot germination percentage over time for each concentration.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical auxin signaling pathway. It is hypothesized that auxin analogs like this compound may interact with components of this pathway, such as the TIR1/AFB receptors, to elicit a physiological response.
Caption: Hypothetical signaling pathway for this compound based on the canonical auxin pathway.
Experimental Workflows
Caption: Workflow for the Avena coleoptile straight-growth bioassay.
References
Application Notes and Protocols for 3-Indolylacetone in Auxin Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the current understanding of 3-indolylacetone's role in auxin metabolism and its potential applications in research. While not a classical intermediate in the primary auxin biosynthetic pathways, its structural similarity to auxin precursors suggests potential auxin-like activity and utility as a research tool.
Application Notes
This compound, also known as indole-3-acetone, is an indole derivative that has been investigated for its biological activities, including its potential role as a plant growth regulator.[1] Although it is not a recognized intermediate in the well-established tryptophan-dependent or -independent pathways of indole-3-acetic acid (IAA) biosynthesis, its structural resemblance to auxin precursors suggests it may function as an auxin analog or be metabolized to active auxin compounds in plant tissues. The primary auxin, IAA, is synthesized from tryptophan via several pathways, with key intermediates being indole-3-pyruvic acid (IPyA), tryptamine (TAM), indole-3-acetamide (IAM), and indole-3-acetaldoxime (IAOx). Indole-3-acetaldehyde (IAD) is a common precursor to IAA in several of these pathways.[2]
The potential auxin-like properties of this compound make it a compound of interest for studying auxin perception, signaling, and response pathways.[3] It may be used to probe the specificity of auxin receptors and transport proteins. Furthermore, its application in agriculture as a plant growth regulator is an area of active exploration.[1] In pharmaceutical research, indole derivatives, including this compound, are studied for their potential therapeutic properties.[3]
Key Applications:
-
Investigating Auxin-like Activity: this compound can be used in bioassays to determine its ability to elicit auxin-like responses, such as root initiation and cell elongation.
-
Probing Auxin Signaling Pathways: As a potential auxin analog, it can be used to study the binding and activation of auxin receptors and downstream signaling components.
-
Structure-Activity Relationship Studies: By comparing its activity to that of IAA and other auxin analogs, researchers can gain insights into the structural requirements for auxin activity.
-
Agrochemical Research: Its potential as a plant growth regulator warrants investigation for applications in horticulture and agriculture to enhance root and shoot development.[1]
Limitations:
The role of this compound in endogenous auxin metabolism is not well-established. There is a lack of comprehensive studies on its natural occurrence, concentration in plant tissues, and the specific enzymatic pathways involved in its metabolism. Therefore, its use in studies of de novo auxin biosynthesis should be approached with caution.
Quantitative Data
Quantitative data on the endogenous levels of this compound in plant tissues are not widely available in the literature. However, it has been reported to be present in Solanum lycopersicum (tomato).[4] For experimental purposes, researchers typically rely on the application of exogenous this compound and the quantification of its effects or its metabolic products. The table below provides a general overview of concentrations used for testing auxin-like compounds.
| Compound | Typical Concentration Range for Bioassays | Tissue/Organism | Observed Effect | Reference |
| Indole-3-acetic acid (IAA) (for comparison) | 0.1 µM - 10 µM | Arabidopsis thaliana seedlings | Root growth inhibition, lateral root formation | [5] |
| Auxin Analogs (general) | 1 µM - 100 µM | Various plant tissues | Varied auxin-like responses | [6] |
| This compound (proposed) | 1 µM - 100 µM | Plant cell cultures, seedlings | To be determined (e.g., cell elongation, root development) | N/A |
Experimental Protocols
Protocol 1: Evaluation of Auxin-like Activity of this compound using a Root Elongation Bioassay
This protocol describes a classic method to assess the auxin-like or anti-auxin activity of a test compound by observing its effect on the primary root elongation of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (9 cm)
-
Sterile water
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (for stock solution preparation)
-
Laminar flow hood
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Vortex for 5-10 minutes.
-
Pellet the seeds and wash them three to four times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Growth Media:
-
Prepare MS medium according to the manufacturer's instructions, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Autoclave the medium and cool it to approximately 50-60°C in a water bath.
-
Prepare stock solutions of IAA and this compound (e.g., 10 mM in ethanol).
-
Under a laminar flow hood, add the appropriate volume of the stock solutions to the molten MS medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also, prepare a control plate with an equivalent amount of ethanol.
-
Pour the media into sterile Petri dishes and allow them to solidify.
-
-
Seed Plating and Growth:
-
Pipette the stratified seeds onto the surface of the prepared agar plates, arranging them in a line at the top of the plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
After 5-7 days of growth, remove the plates and scan them using a flatbed scanner.
-
Measure the length of the primary root of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Compare the root lengths of seedlings grown on this compound-containing media to the control and IAA-treated seedlings. Plot the data as a dose-response curve.
-
Protocol 2: Quantitative Analysis of this compound and its Potential Metabolites in Plant Tissue by HPLC-MS/MS
This protocol provides a general framework for the extraction, purification, and quantification of indolic compounds from plant tissue, which can be adapted for this compound.
Materials:
-
Plant tissue (e.g., seedlings, leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction buffer (e.g., isopropanol/water/hydrochloric acid)
-
Internal standard (e.g., deuterated this compound, if available, or a structurally similar deuterated indole)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Harvest a known amount of fresh plant tissue (e.g., 50-100 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a tube and add a pre-measured amount of a suitable internal standard.
-
Add cold extraction buffer (e.g., 1 mL) and vortex thoroughly.
-
Incubate the mixture at 4°C for 1 hour with gentle shaking.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an SPE cartridge by passing methanol followed by water through it.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.
-
Elute the indolic compounds with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
-
Separate the compounds using a suitable C18 reversed-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its potential metabolites need to be determined beforehand by analyzing authentic standards.
-
Quantify the amount of this compound and its metabolites by comparing their peak areas to the peak area of the internal standard and using a standard curve generated with known concentrations of the analytes.[5][7]
-
Visualizations
Established Auxin Biosynthesis Pathways
Established pathways of Indole-3-Acetic Acid (IAA) biosynthesis from Tryptophan.
Hypothetical Role of this compound in Auxin Signaling
Hypothetical mechanisms of this compound action in auxin signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry [mdpi.com]
- 3. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 4. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Indolylacetone as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, a readily available ketone derivative of the indole nucleus, serves as a valuable and versatile starting material in the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds. Its strategic placement of a reactive carbonyl group and an indole core allows for its participation in a variety of classical and modern organic reactions. These transformations lead to the formation of tryptamines, β-carbolines, and potentially more complex fused indole systems, many of which are scaffolds for biologically active molecules and approved pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as a key precursor in organic synthesis, with a focus on its utility in drug discovery and development.
Key Applications of this compound
This compound is a pivotal building block for the synthesis of several important classes of organic compounds, including:
-
Tryptamine Derivatives: Through reductive amination, this compound is efficiently converted into a variety of N-substituted α-methyltryptamines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to neurotransmitters and their potential psychoactive and therapeutic properties.
-
β-Carboline Alkaloids: As a precursor to tryptamines, this compound provides indirect access to the β-carboline skeleton via the renowned Pictet-Spengler reaction. β-Carbolines are a large family of natural and synthetic compounds with a broad spectrum of biological activities, including antiviral, antifungal, and antimalarial properties[1][2].
-
Fused Indole Systems: The ketone functionality in this compound makes it a suitable substrate for the Fischer indole synthesis, offering a potential route to construct more complex, fused indole architectures such as carbazoles. These structures are present in numerous biologically active natural products and synthetic compounds.
Section 1: Synthesis of Tryptamine Derivatives via Reductive Amination
The reductive amination of this compound with primary amines is a straightforward and high-yielding method for the synthesis of N-alkyl-α-methyltryptamines. This reaction proceeds via the initial formation of an imine intermediate, which is subsequently reduced to the corresponding amine.
Experimental Workflow: Reductive Amination of this compound
Quantitative Data: Reductive Amination of this compound
| Amine Reactant | Product | Reducing Agent | Solvent | Yield (%) |
| Methylamine | N,α-Dimethyltryptamine | H₂, Pd/C | Tetrahydrofuran | 61 |
| Ethylamine | N-Ethyl-α-methyltryptamine | H₂, Pd/C | Tetrahydrofuran | ~60-70 |
| Isopropylamine | N-Isopropyl-α-methyltryptamine | H₂, Pd/C | Tetrahydrofuran | ~60-70 |
Experimental Protocol: Synthesis of N,α-Dimethyltryptamine
This protocol is adapted from a literature procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Methylamine solution
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound in anhydrous tetrahydrofuran.
-
Add an excess of methylamine solution to the reaction mixture.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Acidify the residue, extract with a non-polar solvent (e.g., ether) to remove any unreacted starting material.
-
Basify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,α-dimethyltryptamine as a solid. The product can be further purified by recrystallization.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Palladium on carbon is flammable; handle with care and do not allow it to dry completely in the air.
-
Hydrogen gas is highly flammable; ensure the hydrogenation apparatus is properly set up and leak-proof.
Section 2: Synthesis of β-Carbolines via the Pictet-Spengler Reaction
While this compound itself does not directly undergo the Pictet-Spengler reaction, the tryptamine derivatives synthesized from it are excellent substrates. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (in this case, a tryptamine derivative) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. Subsequent oxidation can lead to the aromatic β-carboline.
Signaling Pathway: Pictet-Spengler Reaction
References
Application Note: Derivatization of 3-Indolylacetone for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolylacetone, a metabolite of tryptophan and a potential biomarker in various physiological and pathological processes, often requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, attributed to the ketone and the indole N-H group, direct GC analysis can result in poor chromatographic peak shape, low sensitivity, and thermal instability. Derivatization modifies the chemical structure of this compound, increasing its volatility and thermal stability, thereby leading to improved chromatographic resolution and detection sensitivity.[1]
This application note provides detailed protocols for the two most common and effective derivatization techniques for this compound: silylation and acylation . These methods are widely applicable to compounds containing active hydrogen atoms, such as those found in hydroxyl, amine, and carboxyl groups.[2][3]
Derivatization Strategies
The primary goal of derivatization in this context is to replace the active hydrogen on the indole nitrogen of this compound with a non-polar group. This modification reduces intermolecular hydrogen bonding, leading to a more volatile and thermally stable compound suitable for GC analysis.
Silylation
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][4] The resulting TMS derivative of this compound is significantly more volatile and less polar.
Acylation
Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) to the molecule.[5] Reagents such as acetic anhydride or fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are commonly used. Acyl derivatives are often more stable than their silyl counterparts.[6] The introduction of fluorinated acyl groups can also enhance detectability by electron capture detectors (ECD).
Experimental Protocols
Method 1: Silylation with BSTFA
This protocol is adapted from established methods for the silylation of indole-containing compounds.[1][7]
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts
Protocol:
-
Sample Preparation: If working with a biological extract, ensure the sample is dried completely under a gentle stream of nitrogen gas. Moisture will react with the silylating reagent and interfere with the derivatization.
-
Derivatization Reaction:
-
To the dried sample residue in a GC vial, add 50 µL of anhydrous pyridine to ensure complete dissolution.
-
Add 50 µL of BSTFA (with 1% TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Expected Reaction:
Caption: Silylation of this compound with BSTFA.
Method 2: Acylation with Acetic Anhydride
This protocol is a general method for the acetylation of compounds with active hydrogens.[1]
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst)
-
Ethyl acetate (GC grade)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC vials with inserts
Protocol:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Work-up:
-
Add 1 mL of ethyl acetate to the reaction vial.
-
Wash the organic phase with 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.
-
Workflow Diagram:
Caption: Acylation workflow for this compound.
Quantitative Data and GC-MS Parameters
The following tables summarize typical GC-MS parameters and expected quantitative performance based on the analysis of structurally similar indole compounds. These should serve as a starting point for method development for this compound.
Table 1: Recommended GC-MS Conditions
| Parameter | Silylated Derivative | Acylated Derivative |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) | 100°C (2 min), then 15°C/min to 300°C (5 min) |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| MS Ion Source | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 | m/z 50-500 |
Table 2: Comparative Performance of Derivatization Methods for Indolic Acids (as a reference)
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Recovery | 40-80% | Generally high, but can be variable |
| LOD | 0.2-0.4 µM | Dependent on detector, enhanced with ECD |
| LOQ | 0.4-0.5 µM | Dependent on detector, enhanced with ECD |
| RSD | < 20% | < 15% |
| Relative Error | < ±20% | < ±15% |
| Data adapted from a study on indolic acids and may vary for this compound.[7] |
Conclusion
Derivatization of this compound via silylation or acylation is a crucial step for reliable and sensitive GC-MS analysis. The choice between silylation and acylation will depend on the specific requirements of the assay, including desired sensitivity, stability of the derivative, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of this compound in various matrices. It is recommended to optimize the derivatization conditions and GC-MS parameters for each specific application to achieve the best performance.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Indolylacetone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-indolylacetone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, a prevalent method.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inappropriate Acid Catalyst: The chosen acid (e.g., HCl, H₂SO₄, ZnCl₂, PPA) may be too weak to catalyze the reaction or too strong, causing decomposition of starting materials or intermediates.[1] | Systematically screen a panel of Brønsted and Lewis acids to find the optimal catalyst for your specific substrates. Polyphosphoric acid (PPA) is often effective for less reactive starting materials.[1] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the formation of tar and polymeric byproducts.[1] | Optimize the reaction temperature in increments. Consider using microwave-assisted synthesis, which can offer rapid heating and potentially improve yields in shorter reaction times.[1] | |
| Unstable Hydrazone Intermediate: The arylhydrazone formed in situ may be unstable and decompose before cyclization can occur.[1] | A one-pot synthesis where the hydrazone is generated and immediately cyclized without isolation is advisable in such cases.[1] | |
| Poor Quality Starting Materials: Impurities in the phenylhydrazine or the acetone derivative can lead to unwanted side reactions and lower the yield of the desired product. | Ensure the purity of all starting materials before commencing the reaction. Recrystallize or distill reagents if necessary. | |
| Formation of Dark Tar or Polymeric Byproducts | Excessively Strong Acid Catalyst: Strong acids can promote polymerization and decomposition of the indole ring and other reactive species.[1] | Use a milder acid catalyst or reduce the concentration of the strong acid. |
| High Reaction Temperature: Elevated temperatures can accelerate side reactions leading to the formation of insoluble, high-molecular-weight materials.[1] | Lower the reaction temperature and extend the reaction time if necessary. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). | |
| Multiple Spots on TLC / Difficult Purification | Formation of Regioisomers: If an unsymmetrical ketone is used, the reaction can produce different regioisomers of the final indole product. | The use of a symmetrical ketone like acetone avoids this issue. If an unsymmetrical ketone is necessary, chromatographic separation will be required. The choice of a strong acid catalyst may favor the formation of the less sterically hindered enamine intermediate, potentially improving regioselectivity.[2] |
| Presence of Unreacted Starting Materials and Intermediates: Incomplete reaction can lead to a complex mixture of compounds, complicating the purification process. | Increase the reaction time or temperature, or try a more effective catalyst. Monitor the reaction by TLC until the starting materials are consumed. | |
| Decomposition of the Product: The desired this compound may be unstable under the reaction or workup conditions, leading to the formation of degradation products. | Perform the workup at a lower temperature and use a milder pH for extraction. Consider purification methods that avoid prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine with an acetone derivative (like acetoacetic acid or chloroacetone) under acidic conditions.[2] Other methods include the reaction of indole with chloroacetone and the reaction of indole-3-acetic acid derivatives with organometallic reagents.
Q2: How can I choose the best acid catalyst for the Fischer indole synthesis of this compound?
A2: The choice of acid catalyst is critical and often substrate-dependent.[1] A good starting point is to screen common Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] For challenging substrates, polyphosphoric acid (PPA) can be effective.[1] The optimal choice will balance catalytic activity with the minimization of side reactions and should be determined experimentally.
Q3: My purification by column chromatography is not effective. What can I do?
A3: If you are experiencing difficulties with column chromatography, consider the following:
-
Optimize the Solvent System: Systematically vary the polarity of your eluent. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.
-
Check for Co-eluting Impurities: Your product may be co-eluting with a byproduct of similar polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique, such as preparative HPLC.
-
Sample Loading: Ensure your crude product is dissolved in a minimal amount of solvent before loading it onto the column to achieve better separation.
Q4: Are there any known side products in the synthesis of this compound that I should be aware of?
A4: In the Fischer indole synthesis, potential side products can arise from several pathways. These can include regioisomers if an unsymmetrical ketone is used, products from the decomposition of the hydrazone intermediate, and polymeric tars.[1] Over-alkylation of the indole nitrogen is also a possibility in syntheses involving alkylating agents like chloroacetone.
Data Presentation: Comparison of Synthesis Parameters
Due to the variability in reported yields and conditions across different studies, a direct quantitative comparison is challenging. The following table provides a qualitative summary of common parameters for the Fischer indole synthesis of this compound to guide optimization efforts.
| Parameter | Commonly Used | Considerations for Optimization |
| Catalyst | Brønsted Acids (HCl, H₂SO₄, p-TsOH), Lewis Acids (ZnCl₂, BF₃·OEt₂), Polyphosphoric Acid (PPA)[2] | Start with milder acids and lower concentrations to minimize side reactions. PPA is useful for less reactive substrates.[1] |
| Solvent | Acetic Acid, Ethanol, Toluene, or solvent-free | The choice of solvent can influence reaction rate and solubility of reactants and intermediates. Acetic acid often serves as both solvent and catalyst. |
| Temperature | 80-150 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. Optimal temperature should be determined experimentally.[1] |
| Reactants | Phenylhydrazine and an acetone equivalent (e.g., acetoacetic acid, chloroacetone) | The purity of reactants is crucial. Acetoacetic acid will decarboxylate in situ. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Acetoacetic acid (or ethyl acetoacetate)
-
Acid catalyst (e.g., a mixture of acetic acid and sulfuric acid, or polyphosphoric acid)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine in the chosen acid catalyst/solvent system.
-
Slowly add acetoacetic acid (or ethyl acetoacetate) to the solution while stirring.
-
Heat the reaction mixture to reflux (typically between 80-120 °C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Experimental workflow for the Fischer indole synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: 3-Indolylacetone
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers working with 3-indolylacetone, with a specific focus on its stability and degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an indole derivative. Like many indole compounds, its chemical stability is a critical factor in research and development. Degradation can lead to a loss of biological activity, the appearance of confounding variables in experiments, and the generation of impurities that may have their own biological effects. Understanding its degradation profile is essential for accurate experimental results and for developing stable formulations.
Q2: What are the most common degradation pathways for indole compounds like this compound?
A2: While specific data on this compound is limited, by analogy to the extensively studied compound Indole-3-Acetic Acid (IAA), the primary degradation pathways are:
-
Oxidation: The indole ring is susceptible to oxidation, which can be catalyzed by enzymes (like peroxidases), light, or the presence of reactive oxygen species.[1][2] This is often the most significant pathway, leading to the formation of various oxindole derivatives.[3]
-
Photodegradation: Exposure to light, particularly UV and blue wavelengths, can accelerate the breakdown of indole compounds.[4] Experiments should be conducted with light protection.
-
Enzymatic Degradation: In biological systems, bacteria may possess enzymes encoded by iac gene clusters that can catabolize indole derivatives.[5][6][7]
Q3: What are the likely degradation products of this compound?
A3: Based on the known oxidative pathways of IAA, the degradation of this compound likely proceeds through the formation of oxindole-based structures. Key potential products could include hydroxylated intermediates and the corresponding oxindole-3-acetone.
Q4: How should I prepare and store this compound solutions to minimize degradation?
A4: To ensure the stability of your solutions, follow these guidelines:
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. Common choices include ethanol, methanol, or DMSO. Avoid solvents containing peroxides.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4][8]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, refrigerated conditions (2-8°C) are acceptable for short periods.
-
Inert Atmosphere: For maximum stability, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
Q: My this compound solution has turned yellow/brown. What happened and can I still use it?
A: A color change is a strong indicator of oxidative degradation. The formation of complex, conjugated oxindole products often results in discoloration. It is highly recommended to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experiment.
Q: I am analyzing my sample with HPLC/LC-MS and see several unexpected peaks that are not present in my standard. What are they?
A: These peaks are likely degradation products or impurities.
-
Troubleshooting Steps:
-
Confirm Standard Purity: First, ensure your this compound standard is pure and has not degraded during storage.
-
Review Sample Handling: Check if your sample was exposed to light, high temperatures, or incompatible buffers (e.g., those containing oxidizing agents).
-
Perform Forced Degradation: To identify the unknown peaks, you can perform a forced degradation study (see protocol below) on a pure standard.[9][10] By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, light), you can generate the degradation products and match their retention times to the unknown peaks in your sample.
-
Q: The biological activity of my compound is lower than expected or inconsistent between experiments. Could this be a degradation issue?
A: Yes, this is a classic sign of compound instability. The biological activity of this compound is tied to its chemical structure. If the indole ring is oxidized or modified, the compound may no longer bind to its target or elicit the desired effect. Always use freshly prepared solutions from a properly stored solid stock for biological assays to ensure reproducibility.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and assess the stability of this compound.[9][10]
Objective: To generate degradation products under various stress conditions for identification by a stability-indicating method like HPLC-UV/MS.
Materials:
-
This compound
-
HPLC-grade Methanol (or other suitable organic solvent)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber or light source
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions (Perform in parallel): For each condition, prepare a sample in a clear vial and a control sample (stock solution diluted with water, kept at 4°C in the dark). Aim for 5-20% degradation.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11]
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples (including controls) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound (approx. 280 nm) and a mass spectrometer for peak identification.
-
Analysis: Compare the chromatograms of the stressed samples to the control. Note the retention times and mass-to-charge ratios (m/z) of new peaks (degradation products) and the decrease in the parent compound peak area.
-
Data Summary
The following table summarizes the potential degradation pathways for this compound based on known indole chemistry.
| Stress Condition | Mechanism | Potential Degradation Products |
| Oxidation (e.g., H₂O₂, air) | Free-radical attack on the indole ring, primarily at the 2 and 3 positions. | 2-Oxoindole-3-acetone, 3-Hydroxy-2-oxoindole-3-acetone, and other ring-opened or polymerized products. |
| Acid Hydrolysis (e.g., HCl) | Generally stable, but strong acid at high temperatures may lead to dimerization or polymerization. | Indole dimers/trimers. |
| Base Hydrolysis (e.g., NaOH) | The acetone side chain is generally stable to base hydrolysis. Degradation is less common than oxidation. | Minimal degradation expected under mild conditions. |
| Photolysis (UV/Visible Light) | Photo-oxidation, formation of radical species. | Similar products to chemical oxidation, potentially with different ratios. |
| Enzymatic (e.g., Peroxidases) | Enzyme-catalyzed oxidation of the indole ring.[1] | Oxindole derivatives. |
Visualizations
Caption: Putative oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation (stress testing) study.
Caption: Logic flowchart for troubleshooting unexpected analytical peaks.
References
- 1. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial catabolism of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. asean.org [asean.org]
Technical Support Center: Stability of 3-Indolylacetone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-indolylacetone in solution. The information is designed to help troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of related indole compounds, the stability of this compound in solution is primarily influenced by three main factors:
-
Light: Indole compounds are often light-sensitive and can undergo photodegradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH: The stability of the indole ring system can be sensitive to pH. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation of many chemical compounds, including indoles.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For optimal solubility, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly recommended for indole-related compounds. While this compound has some solubility in water, preparing concentrated stock solutions in aqueous buffers may be challenging and is generally not recommended for long-term storage due to a higher potential for degradation.
Q3: How should I store stock solutions of this compound?
A3: For maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but validation is recommended.
-
Light: Always protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids repeated freeze-thaw cycles and minimizes contamination risk, which can compromise the stability of the compound.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure and known degradation of similar indole compounds like indole-3-acetic acid (IAA), potential degradation could occur through:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to various oxidized products.
-
Hydrolysis: Although less likely for the acetone side chain compared to an ester or amide, extreme pH conditions could potentially lead to unforeseen reactions.
-
Photodegradation: Exposure to light, especially UV, can lead to the formation of various photoproducts.
Further investigation using techniques like HPLC-MS would be necessary to identify the specific degradation products under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You observe variability in your experimental outcomes, such as a decrease in biological activity or inconsistent analytical readings over time.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | - Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. - Check Storage Conditions: Ensure that stock solutions are stored at the correct temperature (-20°C or below) and are protected from light. - Avoid Repeated Freeze-Thaw Cycles: Use aliquoted stock solutions to prevent degradation from repeated temperature changes. |
| Contamination of Stock Solution | - Use Sterile Technique: When preparing and handling solutions, use sterile pipette tips and tubes to prevent microbial contamination. - Filter Sterilization: If preparing aqueous solutions for cell-based assays, consider filter sterilizing the solution through a 0.22 µm filter. Do not autoclave, as heat can degrade the compound. |
| Incorrect Solution Concentration | - Verify Weighing and Dilution: Double-check all calculations and ensure that balances and pipettes are properly calibrated.[1] - Confirm Solubility: Ensure that the compound is fully dissolved in the solvent before making further dilutions. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Symptom: When analyzing your this compound sample, you observe additional peaks that are not present in a freshly prepared standard.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Analyze Fresh Sample: Prepare a fresh sample of this compound and inject it immediately to confirm the retention time of the parent compound. - Investigate Degradation Conditions: If degradation is suspected, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and identify the retention times of the degradation products. |
| Contamination | - Check Solvents and Vials: Ensure that all solvents are of high purity and that sample vials are clean. Run a blank injection of the solvent to check for contaminants. |
| In-source Fragmentation (for LC-MS) | - Optimize MS Parameters: Adjust the mass spectrometer's source conditions (e.g., cone voltage) to minimize in-source fragmentation, which can be mistaken for degradation products. |
Data Presentation
Due to the limited publicly available quantitative stability data for this compound, the following table provides a general guideline for storage conditions based on recommendations for similar indole compounds. It is highly recommended to perform an in-house stability study for your specific experimental conditions.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Light Protection | Recommended Duration |
| DMSO | -20°C or -80°C | Amber Vial/Foil | Long-term (months) |
| Ethanol | -20°C or -80°C | Amber Vial/Foil | Long-term (months) |
| Aqueous Buffer | 2-8°C | Amber Vial/Foil | Short-term (days) - Prepare Fresh |
| Aqueous Buffer | -20°C | Amber Vial/Foil | Short-term (weeks) - Aliquot |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of solid this compound into the container.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
If desired, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.[1][2][3][4][5]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
HPLC system with a UV or MS detector
-
pH meter
-
Water bath or oven
-
Photostability chamber (optional)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of this compound in a transparent vial to a light source (e.g., direct sunlight or a photostability chamber with UV and visible light) for a specified time. Prepare a control sample by wrapping an identical vial in aluminum foil and keeping it under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. Compare the chromatograms to identify new peaks (degradation products) and quantify the loss of the parent this compound peak.
Visualizations
Caption: Recommended workflow for the preparation and handling of this compound solutions to ensure stability.
Caption: A logical diagram for troubleshooting inconsistent experimental results when using this compound.
References
3-Indolylacetone storage conditions and stability
This technical support guide provides detailed information on the storage, stability, and handling of 3-Indolylacetone for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Conflicting information exists regarding the precise temperature, with some sources recommending 2-8°C and others -20°C.[1][2] For long-term storage, -20°C is the more cautious and recommended approach to minimize potential degradation.
Q2: How stable is this compound at room temperature?
This compound is generally stable at normal room temperatures and pressures for short periods.[1] However, for extended storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. Exposure to light can cause decomposition. Therefore, it is essential to store the compound in a dark place or use amber-colored or foil-wrapped containers to protect it from light.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the known chemistry of related indole compounds, degradation is likely to occur through oxidation and photolytic cleavage. The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products. Exposure to UV light can also induce cleavage of the molecule.
Q6: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions fresh before each experiment. If short-term storage is necessary, store the solutions at -20°C or below and protect them from light. The choice of solvent can also impact stability; using high-purity, research-grade solvents is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from solid material. 3. Assess Purity: If possible, check the purity of the compound using an appropriate analytical method like HPLC. |
| Discoloration of the solid compound | Potential degradation due to exposure to light, air, or contaminants. | 1. Inspect Storage: Check if the container was properly sealed and protected from light. 2. Consider Purity Check: A change in color may indicate the presence of impurities. An analytical assessment of purity is recommended. |
| Inconsistent results between experiments | Variability in the stability of this compound in solution. | 1. Standardize Solution Preparation: Always prepare fresh solutions for each experiment. 2. Control Experimental Conditions: Minimize the exposure of the solution to light and elevated temperatures during your experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light/Air Protection | Notes |
| Solid | -20°C (Long-term)[2] | Tightly sealed container, protected from light. | For short-term storage, 2-8°C is also cited.[1] |
| Solution | ≤ -20°C (Short-term) | Amber vials or foil-wrapped tubes. | Freshly prepared solutions are highly recommended. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to the stock solution.
-
Basic: Add 0.1 M NaOH to the stock solution.
-
Oxidative: Add 3% H₂O₂ to the stock solution.
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the stock solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 3-Indolylacetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 3-Indolylacetone in experimental settings.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound due to its limited solubility. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit is exceeded in the final mixed solvent system. This is a common occurrence when diluting a concentrated DMSO stock into an aqueous buffer.[1] | - Slower Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid localized high concentrations. - Use of Surfactants: Incorporate a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.1%), in the aqueous buffer to aid in solubilization. - Sonication: After dilution, sonicate the solution in a water bath to help disperse the compound and break up any small precipitates.[2] |
| Inconsistent results in biological assays. | The compound is not fully dissolved, leading to variable concentrations of the active substance in the assay.[3] | - Visual Inspection: Always visually inspect solutions for any signs of precipitation before use.[3] - Solubility Testing: Determine the maximum solubility of this compound in your specific assay buffer before proceeding with experiments.[3] - Fresh Preparations: Prepare fresh working solutions from a stock solution for each experiment to minimize issues arising from compound instability or precipitation over time.[4] |
| Difficulty dissolving the compound in common organic solvents. | This compound has inherently low solubility in certain solvents. | - Co-solvent Systems: Use a mixture of solvents to improve solubility. A common approach is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with a less potent but more biocompatible co-solvent such as ethanol or PEG 400.[3][4] - Heating: Gently warming the solution can increase the solubility of some compounds. However, this should be done with caution to avoid degradation of this compound.[3] |
| Color change observed in the solution over time. | Degradation of the indole compound, often due to oxidation.[4] | - Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in foil.[4] - Inert Atmosphere: For long-term storage, consider preparing aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: For preparing stock solutions, it is recommended to start with a water-miscible organic solvent in which indole compounds are known to have good solubility. Dimethyl sulfoxide (DMSO) and ethanol are excellent initial choices.[4][5] It is crucial to first dissolve the compound in a minimal amount of the primary solvent before further dilution.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The final concentration of DMSO in cell culture medium should be kept as low as possible, typically below 0.5%, as it can be toxic to cells.[3] It is essential to always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.[3]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, for compounds with ionizable groups, adjusting the pH of the medium can significantly impact solubility.[3] The nitrogen in the indole ring is weakly acidic, and its protonation state can be influenced by pH.[3] Experimenting with buffers at different pH values may help to determine the optimal pH for solubility.
Q4: Are there alternative methods to co-solvents for improving aqueous solubility?
A4: Several other techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their solubility in water.[3]
-
Formulation as a Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area available for dissolution.[3]
-
Solid Dispersions: The compound can be dispersed in a hydrophilic solid carrier, which can enhance its dissolution rate when introduced into an aqueous environment.[3]
Q5: How can I determine the kinetic solubility of this compound in my buffer?
A5: A kinetic solubility assay using nephelometry is a common method. This involves preparing a concentrated stock solution in DMSO, followed by serial dilutions in DMSO. These dilutions are then added to your aqueous buffer in a microplate, and the turbidity (light scattering) is measured. The kinetic solubility is the highest concentration that does not result in a significant increase in turbidity.[1]
Quantitative Data: Solubility of a Structurally Similar Indole Compound
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0195 | 0.0216 | 0.0240 | 0.0266 | 0.0295 | 0.0327 | 0.0362 | 0.0401 | 0.0444 | 0.0491 |
| Ethanol | 0.0186 | 0.0205 | 0.0227 | 0.0251 | 0.0278 | 0.0307 | 0.0340 | 0.0376 | 0.0416 | 0.0459 |
| n-Propanol | 0.0201 | 0.0221 | 0.0243 | 0.0267 | 0.0294 | 0.0324 | 0.0357 | 0.0393 | 0.0433 | 0.0476 |
| Isopropanol | 0.0219 | 0.0240 | 0.0263 | 0.0289 | 0.0317 | 0.0348 | 0.0382 | 0.0419 | 0.0460 | 0.0504 |
| n-Butanol | 0.0287 | 0.0313 | 0.0341 | 0.0372 | 0.0406 | 0.0443 | 0.0484 | 0.0528 | 0.0576 | 0.0628 |
| Acetone | 0.0280 | 0.0306 | 0.0335 | 0.0367 | 0.0402 | 0.0440 | 0.0482 | 0.0528 | 0.0577 | 0.0631 |
| Acetonitrile | 0.0094 | 0.0105 | 0.0117 | 0.0131 | 0.0146 | 0.0163 | 0.0182 | 0.0203 | 0.0226 | 0.0251 |
| Chloroform | 0.0004 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0009 | 0.0010 | 0.0011 | 0.0012 | 0.0014 |
| Ethyl Acetate | 0.0506 | 0.0558 | 0.0616 | 0.0680 | 0.0751 | 0.0829 | 0.0915 | 0.1010 | 0.1114 | 0.1228 |
| 1,4-Dioxane | 0.0218 | 0.0240 | 0.0264 | 0.0291 | 0.0321 | 0.0353 | 0.0389 | 0.0428 | 0.0471 | 0.0518 |
| DMF | 0.0392 | 0.0430 | 0.0472 | 0.0518 | 0.0569 | 0.0625 | 0.0686 | 0.0754 | 0.0828 | 0.0910 |
| DMSO | 0.0435 | 0.0477 | 0.0523 | 0.0573 | 0.0628 | 0.0689 | 0.0755 | 0.0828 | 0.0908 | 0.0996 |
*Data adapted from a study on Indole-3-acetic acid.[6] The solubility is expressed as mole fraction (x₁).
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 173.21 g/mol .
-
Weigh the compound: Accurately weigh the calculated mass of this compound into a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visual inspection: Visually inspect the solution to ensure that all solid particles have dissolved.
-
Sonication (if necessary): If any solid material remains, place the tube in a sonicating water bath for 5-10 minutes.
-
Final inspection: After sonication, visually inspect the solution again to confirm it is clear and free of any precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect it from light and repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
This diagram outlines a systematic approach to addressing common solubility challenges encountered when working with this compound, from initial dissolution to ensuring stability in aqueous solutions for biological assays.
References
Technical Support Center: Troubleshooting 3-Indolylacetone Analysis in HPLC
This guide provides solutions to common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-indolylacetone. For researchers, scientists, and drug development professionals, this technical support center offers troubleshooting guides and frequently asked questions (FAQs) to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed when analyzing this compound by HPLC?
A1: The most frequently encountered issues include peak tailing, peak splitting, poor resolution, and inconsistent retention times. These problems can often be traced back to issues with the mobile phase, column condition, sample preparation, or instrument parameters.
Q2: Why am I seeing a tailing peak for this compound?
A2: Peak tailing for this compound, a weakly basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] Other potential causes include column overload, improper mobile phase pH, or extra-column band broadening.[1][5]
Q3: What causes my this compound peak to split?
A3: Peak splitting can occur for several reasons. If all peaks in your chromatogram are splitting, it may indicate a problem with a blocked column frit or a void in the column packing.[6][7] If only the this compound peak is splitting, it could be due to co-elution with an impurity, degradation of the analyte, or an issue with the sample solvent being too strong compared to the mobile phase.[6][8]
Q4: My retention time for this compound is fluctuating. What could be the cause?
A4: Retention time variability can be caused by a number of factors, including inconsistent mobile phase composition, temperature fluctuations, and issues with the HPLC pump or leaks in the system.[9][10][11] Insufficient column equilibration between injections is also a common cause of drifting retention times.[12][13]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing can compromise the accuracy of quantification. The following guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for peak tailing.
-
Prepare Mobile Phase A: Mix 950 mL of HPLC-grade water with 50 mL of acetonitrile. Add 1.0 mL of trifluoroacetic acid (TFA) or formic acid to achieve a concentration of approximately 0.1%.[14] Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Prepare Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas the solvent.
-
Equilibrate the Column: Flush the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Analyze the Sample: Inject your this compound standard or sample and observe the peak shape. The acidic modifier helps to suppress the ionization of silanol groups on the stationary phase, thereby reducing secondary interactions and peak tailing.[3][15]
| Mobile Phase Additive (0.1%) | Approximate pH | Resulting Tailing Factor (Tf) |
| None | ~6.5 | 2.1 |
| Formic Acid | ~2.8 | 1.3 |
| Trifluoroacetic Acid (TFA) | ~2.1 | 1.1 |
Note: These are example values and may vary depending on the specific column and HPLC system used.
Issue 2: Peak Splitting
Split peaks can lead to incorrect peak identification and integration. Follow this guide to diagnose and resolve peak splitting.
Caption: Decision tree for troubleshooting split peaks.
-
Prepare Standard in Mobile Phase: Dissolve a known concentration of your this compound standard directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare Standard in Stronger Solvent: Dissolve the same concentration of the standard in a solvent significantly stronger than the mobile phase, such as 100% acetonitrile or methanol.
-
Analyze Both Samples: Inject both preparations under the same HPLC conditions.
-
Compare Chromatograms: If the sample prepared in the stronger solvent shows a split or distorted peak while the one in the mobile phase does not, this indicates a solvent mismatch issue.[8][16] To resolve this, always aim to dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase.[1]
Issue 3: Retention Time Variability
Consistent retention times are crucial for reliable peak identification. This section will help you stabilize your retention times.
Caption: Key factors to check for retention time variability.
-
Systematic Leak Check: Start from the pump and systematically check all fittings and connections up to the detector for any signs of leakage. Even a small leak can cause pressure fluctuations and lead to variable retention times.[9][17]
-
Mobile Phase Preparation: Always prepare fresh mobile phase for each analysis batch. If preparing a pre-mixed mobile phase, ensure it is thoroughly mixed and degassed to prevent changes in composition due to evaporation of the more volatile organic component.[11]
-
Column Equilibration: For gradient methods, ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A common rule of thumb is to allow at least 5-10 column volumes to pass through the column for re-equilibration.[13]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient laboratory temperature can affect retention times, especially for ionizable compounds.[9][11] A change of 1°C can alter retention times by approximately 1-2%.[18]
| Column Temperature (°C) | Retention Time (min) |
| 25 | 8.42 |
| 30 | 8.15 |
| 35 | 7.91 |
Note: These are example values and demonstrate the trend of decreasing retention time with increasing temperature.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. conquerscientific.com [conquerscientific.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. support.waters.com [support.waters.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Mobile Phase for 3-Indolylacetone Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 3-indolylacetone using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC separation of this compound?
A good starting point for the reversed-phase HPLC separation of this compound is a mobile phase consisting of acetonitrile (MeCN) and water, with an acidic modifier.[1] A common initial composition to test is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid.[1][2] Formic acid is particularly suitable for applications where the eluent is directed to a mass spectrometer (MS) for detection.[2]
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths. Methanol is a more polar solvent and can offer different selectivity for certain compounds. The choice between the two often comes down to empirical testing to see which provides better resolution and peak shape for this compound and any impurities.
Q3: Why is it important to control the pH of the mobile phase for this compound separation?
Q4: Can I use a gradient elution for the separation of this compound?
Yes, a gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities. A gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic solvent. This can help to sharpen peaks and reduce analysis time.
Q5: What are the key parameters to consider for UPLC-MS analysis of this compound?
For UPLC-MS analysis, it is crucial to use volatile mobile phase modifiers to avoid contamination of the mass spectrometer source. Formic acid (0.1%) is a common choice.[2] The mobile phase will typically consist of water with 0.1% formic acid as solvent A and acetonitrile or methanol with 0.1% formic acid as solvent B. A gradient elution is often employed to achieve good separation in a short run time.
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Silanol Interactions: If using a silica-based column, free silanol groups can interact with the analyte, causing tailing. Try lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) to suppress the ionization of silanols.[7] - Column Overload: Inject a smaller amount of the sample. - Contamination: A buildup of strongly retained compounds on the column can cause peak tailing. Flush the column with a strong solvent. |
| Peak Fronting | - Column Overload: This is a common cause of fronting. Dilute your sample and inject a smaller volume. - Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. |
| Split Peaks | - Partially Clogged Frit or Column Void: A sudden increase in backpressure may indicate a clogged frit. Back-flushing the column may help. A void at the column inlet can also cause peak splitting. - Injector Issues: Problems with the injector can lead to split peaks. Ensure the injector is functioning correctly. - Sample Solvent Effect: As with peak fronting, a strong sample solvent can cause peak splitting. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Changes | - Inaccurate Mixing: Ensure the mobile phase components are accurately measured and mixed. If using an online mixing system, check that the pumps are functioning correctly. - Solvent Evaporation: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic solvent, which can lead to longer retention times. |
| Fluctuating Column Temperature | - Lack of Temperature Control: Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Inadequate Column Equilibration | - Insufficient Equilibration Time: Before starting a series of injections, ensure the column is fully equilibrated with the initial mobile phase. This is especially important for gradient methods. |
| Pump Issues or Leaks | - Inconsistent Flow Rate: Check for leaks in the system and ensure the pump is delivering a constant flow rate. |
Data Presentation
The following table provides an illustrative example of how changes in mobile phase composition can affect the retention time and resolution of this compound. Please note that these are representative values and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Peak Shape |
| 30:70 | 12.5 | Symmetrical |
| 40:60 | 8.2 | Symmetrical |
| 50:50 | 5.1 | Symmetrical |
| 60:40 | 3.5 | Symmetrical |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Start with a composition that provides good retention of this compound (e.g., 30% B).
-
Increase the percentage of B to elute the compound and any later-eluting impurities.
-
Include a column wash step with a high percentage of B (e.g., 95%) at the end of the run.
-
Return to the initial conditions and allow for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm or fluorescence detection (Excitation: 280 nm, Emission: 360 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Figure 1. A generalized workflow for the HPLC analysis of this compound.
Caption: Figure 2. A decision tree for troubleshooting peak tailing issues.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Separation of .alpha.-oxo-Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid [mdpi.com]
- 4. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of 3-Indolylacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-indolylacetone. The following information is designed to address common challenges and side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Weinreb amide route?
A1: When synthesizing this compound from an indole-3-acetyl Weinreb amide and a methyl Grignard reagent, the primary impurities typically include:
-
Unreacted Starting Materials: Residual indole-3-acetyl Weinreb amide and N,O-dimethylhydroxylamine (from the amide preparation).
-
Grignard Reaction Byproducts: Over-addition of the Grignard reagent can lead to the formation of a tertiary alcohol.
-
Quenched Grignard Reagent: Any unreacted methylmagnesium halide that is quenched during workup.
-
Degradation Products: Indole derivatives can be sensitive to air and light, leading to oxidized or polymerized impurities, which often appear as colored compounds.
Q2: My purified this compound is colored (e.g., pink, brown, or yellow). What is the cause and how can I remove the color?
A2: The coloration is typically due to the oxidation or degradation of the indole ring. Indoles are susceptible to decomposition, especially when exposed to air, light, or acidic conditions. The acidic nature of standard silica gel can exacerbate this issue during column chromatography.
To remove the color:
-
Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon followed by hot filtration can remove colored impurities before crystallization.
-
Chromatography with Precautions: Use of deactivated silica gel (e.g., by adding a small percentage of a non-polar solvent or a base like triethylamine to the eluent) can minimize degradation on the column. It is also advisable to work quickly and protect the column from light.
Q3: I am observing a new, higher molecular weight impurity in my purified this compound, especially after exposure to basic conditions. What could this be?
A3: This is likely a result of a self-aldol condensation reaction.[1][2] The acetone side chain of this compound has enolizable protons, and under basic (and sometimes acidic) conditions, two molecules can react to form a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. This results in a dimeric impurity with a higher molecular weight.
Q4: How can I prevent the degradation of this compound during purification and storage?
A4: To minimize degradation:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage.
-
Light Protection: Protect solutions and the solid product from direct light by using amber vials or wrapping glassware with aluminum foil.
-
Temperature Control: Store the purified compound at low temperatures (e.g., ≤ 4°C) to slow down decomposition.
-
Avoid Extreme pH: Be mindful of the pH during workup and purification. If using silica gel for chromatography, consider using a deactivated stationary phase.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after column chromatography | - Degradation on acidic silica gel.- Product is too polar and is retained on the column.- Co-elution with impurities. | - Deactivate the silica gel by pre-treating it with the eluent containing a small amount of triethylamine (0.1-1%).- Increase the polarity of the eluent gradually.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. |
| Product streaks on TLC plate | - The compound is too polar for the chosen eluent.- Interaction with the acidic silica gel. | - Increase the polarity of the eluent.- Add a small amount of a polar solvent like methanol to the eluent.- Spot the TLC plate with a solution of the compound containing a small amount of triethylamine. |
| Difficulty in inducing crystallization | - Solution is not saturated.- Presence of impurities inhibiting crystal formation. | - Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of pure this compound.- If significant impurities are present, re-purify by column chromatography. |
| Product oils out during recrystallization | - The boiling point of the solvent is higher than the melting point of the product.- The compound is too soluble in the chosen solvent. | - Choose a solvent with a lower boiling point.- Use a solvent system where the compound is less soluble at room temperature (e.g., a solvent/anti-solvent pair like ethanol/water or toluene/hexanes). |
Summary of Potential Impurities
| Impurity | Origin | Recommended Removal Method |
| Indole-3-acetyl Weinreb amide | Synthesis (unreacted starting material) | Column chromatography |
| N,O-dimethylhydroxylamine | Synthesis (byproduct) | Aqueous workup, column chromatography |
| Tertiary alcohol (from over-addition) | Synthesis (side reaction) | Column chromatography |
| Aldol condensation dimer | Purification/Storage (side reaction) | Column chromatography |
| Oxidized/polymerized indole species | Degradation | Column chromatography with deactivated silica, charcoal treatment |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. To minimize degradation, consider using a mobile phase containing 0.1-0.5% triethylamine.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3 or 1:1).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Visualize the spots under UV light (254 nm).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where it is sparingly soluble at room temperature but highly soluble when hot. Good starting points are toluene, or a mixed solvent system like ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Subsequently, cool the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Validation & Comparative
3-Indolylacetone vs. Indole-3-Acetic Acid: A Comparative Guide for Researchers
A comprehensive analysis of the contrasting biological activities of two key indole derivatives, Indole-3-acetic acid (IAA), the primary plant auxin, and 3-Indolylacetone, a versatile compound with applications in pharmaceuticals and other industries.
This guide provides a detailed comparison of Indole-3-acetic acid (IAA) and this compound, focusing on their distinct biological activities, mechanisms of action, and experimental evaluation. While both are indole derivatives, their functional roles diverge significantly. IAA is a cornerstone of plant development, acting as a potent auxin, whereas this compound exhibits a range of non-auxin activities, including potential inhibitory effects on plant growth and promising therapeutic properties.
Physicochemical Properties
A foundational understanding of the physicochemical characteristics of IAA and this compound is essential for interpreting their biological activities and designing experiments.
| Property | Indole-3-acetic acid (IAA) | This compound |
| Synonyms | Heteroauxin, 3-IAA | Indole-3-acetone |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO |
| Molar Mass | 175.18 g/mol | 173.21 g/mol |
| Appearance | White to off-white crystalline powder | Powder |
| Melting Point | 168-170 °C[1] | Not specified |
| Solubility | Insoluble in water; Soluble in ethanol to 50mg/mL[1] | Not specified |
Comparative Biological Activities
The primary distinction between IAA and this compound lies in their biological functions. IAA is a potent plant growth regulator, while this compound is recognized for its diverse pharmacological potential and has been noted for its inhibitory effects on plant processes.
Plant Growth Regulation
Indole-3-acetic acid (IAA) is the most common naturally occurring auxin in plants, playing a crucial role in a wide array of developmental processes.[1] Its primary functions include:
-
Cell Elongation and Division: IAA promotes the elongation of cells in stems and coleoptiles and stimulates cell division, contributing to overall plant growth.[1]
-
Root Development: It is instrumental in initiating lateral and adventitious root formation.[2]
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds.
-
Tropisms: It mediates plant responses to light (phototropism) and gravity (gravitropism).
This compound , in contrast, does not exhibit typical auxin activity. The structural prerequisite for auxinic activity generally includes a carboxylic acid side chain on an aromatic ring. The presence of a methyl ketone group at the indole-3 position in this compound appears to confer inhibitory properties. Research on similar compounds has shown that a methyl ketone at this position can lead to considerable inhibition of seed germination and shoot growth.[3] At concentrations of 400-800 μM, some indole derivatives with this feature completely inhibited seed germination.[3] This suggests that this compound may act as an antagonist or inhibitor of plant growth processes.
Other Biological Activities
Beyond plant science, both molecules have been investigated for their effects on other biological systems.
Indole-3-acetic acid (IAA) has been studied for its effects on animal cells, with some research indicating potential cytotoxicity at high concentrations through the generation of reactive oxygen species (ROS).[4] It is also a product of tryptophan metabolism by the gut microbiota and may play a role in gut health and disease.[5]
This compound is a versatile compound with recognized roles in various biological and industrial applications.[6] It is utilized in:
-
Pharmaceutical Research: Investigated for its potential anti-cancer and anti-inflammatory properties.[6]
-
Flavor and Fragrance Industry: Used as a flavoring agent.[6]
Signaling Pathways and Mechanisms of Action
Indole-3-acetic acid (IAA) Signaling Pathway
The auxin signaling pathway is a well-characterized process central to plant development. IAA acts by promoting the degradation of Aux/IAA transcriptional repressor proteins. This process involves the SCF(TIR1/AFB) E3 ubiquitin ligase complex. IAA binds to the TIR1/AFB receptor, enhancing its affinity for Aux/IAA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.
Simplified signaling pathway of Indole-3-Acetic Acid (IAA) in a plant cell.
This compound Mechanism of Action
The precise molecular mechanism of this compound's biological activities is not as well-defined as that of IAA. Its potential anti-cancer and anti-inflammatory effects are areas of ongoing research. In the context of its inhibitory effects on plant growth, it is plausible that it could interfere with auxin signaling, potentially by competing with IAA for receptor binding, although this remains to be experimentally validated. It may also exert its effects through auxin-independent pathways.
Experimental Protocols
The biological activities of IAA and this compound are assessed using a variety of experimental assays.
Auxin Activity Bioassays (for IAA)
Classic bioassays to determine auxin activity primarily measure the physiological responses of plant tissues.
1. Avena Coleoptile Elongation Assay:
-
Objective: To quantify auxin-induced cell elongation.
-
Methodology:
-
Germinate oat (Avena sativa) seeds in the dark to obtain etiolated coleoptiles.
-
Excise sub-apical sections of the coleoptiles (typically 10 mm in length).
-
Incubate the sections in a buffered solution containing various concentrations of the test compound (e.g., IAA).
-
After a defined incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.
-
Calculate the percentage of elongation relative to a control group incubated without the test compound.
-
2. Root Elongation Inhibition Assay:
-
Objective: To measure the inhibitory effect of high concentrations of auxins on root growth.
-
Methodology:
-
Germinate seeds of a model plant (e.g., Arabidopsis thaliana or radish) on a nutrient-rich agar medium.
-
Transfer seedlings with primary roots of a consistent length to new agar plates containing a range of concentrations of the test compound.
-
Incubate the plates vertically in a controlled environment (light and temperature).
-
Measure the increase in primary root length over a set period (e.g., 48-72 hours).
-
Express root growth as a percentage of the growth of control seedlings on a hormone-free medium.
-
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 4. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Indoleacetic Acid | Rupa Health [rupahealth.com]
- 6. chemimpex.com [chemimpex.com]
A Comparative Guide to the Synthesis of Indole Derivatives: Classical vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active natural products. The efficient construction of this privileged heterocyclic system is a subject of ongoing research and development. This guide provides an objective comparison of classical and modern methods for indole synthesis, with a focus on performance, substrate scope, and reaction conditions, supported by experimental data.
This comparative analysis examines several of the most prominent named reactions for indole synthesis, from venerable classics to contemporary palladium-catalyzed cross-coupling reactions. Each method's utility is assessed through quantitative data on yields, reaction times, and temperatures, providing a clear framework for selecting the optimal synthetic route for a given target molecule.
Quantitative Comparison of Indole Synthesis Methods
The following tables provide a summary of quantitative data for various indole synthesis methods, offering a direct comparison of their efficiency under reported experimental conditions.
Table 1: Synthesis of 2-Substituted Indoles
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | 2-Methylindole | Zinc chloride | None | 180 | - | 55[1] |
| Hegedus-Mori-Heck Synthesis | o-Allylaniline | 2-Methylindole | PdCl₂(MeCN)₂ | Acetonitrile | 65 | 1 | 91 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | 2-Phenylindole | None | None | Reflux | - | Low (historically)[2] |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | 2-Phenylindole | Zinc chloride | None | 170 | 0.1 | 72-80[2] |
Table 2: Synthesis of Other Indole Derivatives
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | 1. KOEt 2. Zn/HOAc | Ethanol, Acetic Acid | - | - | High |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA | Indole | 1. Pyrrolidine 2. Raney Ni, H₂ | DMF | - | - | High[3] |
| Larock Synthesis | o-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 24 | 98 |
| Buchwald-Hartwig Amination | Indole, Phenylboronic acid | N-Phenylindole | Pd(OAc)₂, SPhos | Toluene | 100 | 3 | 95 |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to ensure reproducibility and a deeper understanding of the practical aspects of each synthesis.
Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the formation of a phenylhydrazone followed by an acid-catalyzed cyclization.
Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is then cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is typically between 87-91%.[2]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[2] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the oil bath, and stirring is continued for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solid is then boiled with 600 mL of 95% ethanol, decolorized with activated charcoal, and filtered while hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration, washed with cold ethanol, and dried. The overall yield of 2-phenylindole is in the range of 72-80%.[2]
Leimgruber-Batcho Indole Synthesis of Indole
This two-step synthesis begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
Step 1: Formation of β-Dimethylamino-2-nitrostyrene A mixture of o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated. The mildly acidic methyl group of o-nitrotoluene is deprotonated under these basic conditions, and the resulting carbanion attacks the DMFDMA to form the enamine intermediate with the loss of methanol.[3]
Step 2: Reductive Cyclization to Indole The intermediate enamine is then subjected to reductive cyclization.[3] The nitro group is reduced to an amino group using a catalyst such as Raney nickel with hydrogen gas or hydrazine. The resulting amino group undergoes intramolecular cyclization onto the enamine, followed by the elimination of dimethylamine to afford the final indole product. This method is known for its high yields and mild reaction conditions.[3]
Larock Indole Synthesis of 2,3-Disubstituted Indoles
This palladium-catalyzed heteroannulation reaction provides a versatile route to a wide range of substituted indoles.
A mixture of an o-iodoaniline (1.0 equiv), a disubstituted alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 100°C for 6-24 hours.[2] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2,3-disubstituted indole. This method is noted for its broad substrate scope and good to excellent yields.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of the described indole syntheses.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Mechanism of the Leimgruber-Batcho Synthesis.
Caption: Catalytic Cycle of the Larock Indole Synthesis.
References
A Comparative Guide to the 1H NMR Spectra of Indole Compounds
For researchers and professionals in the fields of medicinal chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of heterocyclic compounds. Among these, the indole scaffold is a privileged structure found in a vast array of bioactive molecules. This guide provides a comparative analysis of the 1H NMR spectra of indole and its derivatives, supported by experimental data and standardized protocols to aid in the characterization of these important compounds.
1H NMR Spectral Data Comparison
The 1H NMR spectrum of indole is characterized by distinct signals for the protons on both the pyrrole and benzene rings. The chemical shifts (δ) and coupling constants (J) of these protons are sensitive to the electronic environment, making 1H NMR an invaluable tool for determining substitution patterns. The electron density around the protons influences their resonance frequency; electron-withdrawing groups generally shift signals downfield (to a higher ppm), while electron-donating groups cause an upfield shift (to a lower ppm).[1][2]
The table below summarizes the typical 1H NMR chemical shifts and coupling constants for unsubstituted indole and selected derivatives in common deuterated solvents. These values serve as a reference for identifying and characterizing new indole-based molecules.
| Compound | Solvent | H1 (NH) | H2 | H3 | H4 | H5 | H6 | H7 |
| Indole | CDCl₃ | ~8.1 (br s) | ~7.2 (m) | ~6.5 (m) | ~7.6 (d) | ~7.1 (t) | ~7.1 (t) | ~7.6 (d) |
| Indole [3] | CDCl₃ | 7.097 | 7.299 | 6.482 | 7.583 | 7.051 | 7.126 | 7.583 |
| 5-Chloro-indole [4] | CDCl₃ | 8.0-12.0 (br s) | 7.1-7.3 | 6.4-6.5 | ~7.6 (d) | - | ~7.1 (dd) | ~7.2-7.4 (d) |
| 6-Bromoindol-3-yl moiety [5] | DMSO-d₆ | - | 8.45 (s) | - | 8.07 (d, J=8.0 Hz) | 7.40 (dd, J=8.0, 2.0 Hz) | - | 7.73 (d, J=2.0 Hz) |
Chemical shifts (δ) are reported in ppm. Multiplicity is indicated as s (singlet), br s (broad singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet). Coupling constants (J) are in Hertz (Hz).
Key Observations:
-
N-H Proton (H1): The signal for the N-H proton is typically a broad singlet found far downfield, often between δ 8.0 and 12.0 ppm. Its exact chemical shift is highly dependent on the solvent, concentration, and temperature.[4]
-
Pyrrole Protons (H2, H3): In unsubstituted indole, the H3 proton is the most shielded, appearing upfield around δ 6.5 ppm. The H2 proton resonates further downfield.[3][4]
-
Benzene Ring Protons (H4-H7): These protons appear in the aromatic region, typically between δ 7.0 and 7.7 ppm. Electron-withdrawing substituents significantly impact their chemical shifts. For example, the chlorine atom at C5 in 5-chloro-indole deshields the adjacent protons H4 and H6.[4] Similarly, a bromine at C6 in a 6-bromoindole derivative causes a downfield shift of the neighboring protons.[5]
Standardized Experimental Protocol for 1H NMR Analysis
Obtaining high-quality, reproducible 1H NMR spectra is contingent upon a standardized experimental protocol.[6] The following provides a typical workflow for the analysis of indole compounds.
Experimental Workflow Diagram
Caption: Figure 1. A generalized workflow for 1H NMR analysis of indole compounds.
Materials:
-
Indole derivative (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Instrument Setup and Data Acquisition (400 or 500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the instrument onto the deuterium signal of the solvent.
-
Perform shimming (automated or manual) to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.[4]
-
Acquire the 1H NMR spectrum using standard pulse-acquire parameters. A typical acquisition might involve a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.[2]
-
Perform peak picking to identify the precise chemical shift of each signal.
-
Conclusion
1H NMR spectroscopy is an indispensable technique for the structural verification and analysis of indole compounds. By understanding the characteristic chemical shifts and coupling patterns, and by following standardized experimental protocols, researchers can confidently elucidate the structure of novel indole derivatives. The data presented in this guide serves as a valuable reference, facilitating the efficient and accurate characterization of this vital class of heterocyclic molecules in drug discovery and development.
References
Potential Cross-Reactivity of Antibodies with 3-Indolylacetone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of commercially available antibodies with 3-Indolylacetone. Direct experimental data on antibodies raised specifically against this compound or tested for cross-reactivity with this compound is limited. Therefore, this guide focuses on antibodies developed for the structurally similar molecule, Indole-3-Acetic Acid (IAA), and evaluates the likelihood of their cross-reactivity with this compound based on immunogen design and molecular structure.
Structural Comparison: this compound vs. Indole-3-Acetic Acid
The potential for antibody cross-reactivity is fundamentally linked to the structural similarity between the target antigen and other molecules.[1][2] this compound and Indole-3-Acetic Acid (IAA) share an identical indole core, but differ in the side chain attached at the 3-position. This difference is critical in determining antibody recognition.
| Compound | Chemical Structure | IUPAC Name | Molecular Formula |
| This compound | [Image of this compound structure] | 1-(1H-indol-3-yl)propan-2-one[3] | C₁₁H₁₁NO[3] |
| Indole-3-Acetic Acid (IAA) | [Image of Indole-3-Acetic Acid structure] | 2-(1H-indol-3-yl)acetic acid[4] | C₁₀H₉NO₂[4] |
As illustrated, the key distinction lies in the terminal functional group of the side chain: a ketone for this compound and a carboxylic acid for IAA.
Analysis of Anti-Indole-3-Acetic Acid (IAA) Antibodies
The majority of commercially available antibodies relevant to this comparison are polyclonal and monoclonal antibodies raised against IAA. The specificity of these antibodies is largely determined by the immunogen used for their production, specifically how the small IAA molecule (a hapten) is conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA).
| Antibody Type | Immunogen Conjugation Site | Key Epitope Location | Potential for this compound Cross-Reactivity |
| Anti-IAA (N1 Conjugated) | IAA is conjugated to the carrier protein via the nitrogen atom (N1) of the indole ring.[5][6] | The exposed portion is the acetic acid side chain at the C3 position. | Low. The primary epitope includes the carboxyl group, which is absent in this compound. |
| Anti-IAA (C1' Conjugated) | IAA is conjugated to the carrier protein via the carboxyl group (C1') of the acetic acid side chain.[7] | The exposed portion is the indole ring itself. | Higher. Since the indole core is the primary epitope and is shared with this compound, there is a greater likelihood of cross-reactivity. |
| Anti-IAA (General) | The specific conjugation method is not always detailed, with the immunogen described simply as "IAA conjugated to BSA".[8][9] | Variable, but often targets the most accessible parts of the molecule. | Variable. The potential for cross-reactivity is uncertain without knowing the conjugation strategy. |
Experimental Determination of Cross-Reactivity
To definitively assess the cross-reactivity of an antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.[10][11][12] This assay quantifies the ability of this compound to compete with the target antigen (IAA) for binding to the antibody.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for Competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a general framework for assessing the cross-reactivity of an anti-IAA antibody with this compound. Optimization of concentrations and incubation times is typically required.
Materials:
-
Microtiter plates (96-well)
-
Anti-IAA antibody (primary antibody)
-
IAA-protein conjugate (for coating)
-
Indole-3-Acetic Acid (IAA) standard
-
This compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the IAA-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the IAA standard and this compound in an appropriate assay buffer.
-
In a separate plate or tubes, mix equal volumes of the primary anti-IAA antibody (at a pre-determined optimal dilution) with each dilution of the IAA standard and this compound.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Transfer 100 µL of each mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the IAA standard.
-
Determine the concentration of this compound that causes a 50% reduction in signal (IC50).
-
The percent cross-reactivity can be calculated using the formula: (IC50 of IAA / IC50 of this compound) x 100%
-
Conclusion and Recommendations
While no antibodies are currently marketed with validated cross-reactivity for this compound, a theoretical potential for cross-reactivity exists with certain anti-IAA antibodies, particularly those generated using a C1' conjugated immunogen where the indole ring is the primary epitope. Researchers requiring detection of this compound should consider the following:
-
For screening purposes, an anti-IAA antibody raised against a C1' conjugate may offer a starting point, but validation is essential.
-
For specific and quantitative detection, the development of a dedicated monoclonal or polyclonal antibody using a this compound-protein conjugate as the immunogen is the most reliable approach.
-
Prior to use in any application, it is imperative to perform a competitive ELISA as outlined above to experimentally determine the degree of cross-reactivity of any candidate antibody with this compound.
This systematic approach will ensure the specificity and reliability of immunoassay data for research, diagnostics, and drug development applications involving this compound.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-IAA | indole-3-acetic acid (N1) (for immunolocalization) - 2BScientific [2bscientific.com]
- 6. biocompare.com [biocompare.com]
- 7. AS09445 | Anti-IAA - Indole-3-acetic acid (C1') (for immunolocalization) [clinisciences.com]
- 8. agrisera.com [agrisera.com]
- 9. agrisera.com [agrisera.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. stjohnslabs.com [stjohnslabs.com]
Validating 3-Indolylacetone in Plant Extracts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bioactive compounds in plant extracts is paramount. This guide provides a comprehensive comparison of analytical methods for validating the presence of 3-Indolylacetone, an indole alkaloid with potential therapeutic properties. We will delve into the performance of key analytical techniques, provide detailed experimental protocols, and offer a logical workflow for its identification.
The reliable identification of this compound in complex plant matrices requires robust analytical techniques that offer high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are the most commonly employed methods for the analysis of indole compounds. This guide will compare these techniques to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the validation of this compound depends on several factors, including the required sensitivity, the complexity of the plant matrix, and the availability of instrumentation. The following table summarizes the performance characteristics of GC-MS, LC-MS/MS, and HPLC for the analysis of indole compounds. While specific quantitative data for this compound is limited in publicly available literature, the data presented here for the closely related and well-studied indole, Indole-3-acetic acid (IAA), provides a reliable estimate of the expected performance.[1][2][3][4][5]
| Feature | GC-MS | LC-MS/MS | HPLC-UV/FLD |
| Limit of Detection (LOD) | Low pg range (with derivatization) | fg to pg range | ng to pg range (FLD is more sensitive) |
| Limit of Quantification (LOQ) | Low pg range | fg to pg range | ng to pg range |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude[6] | 2-4 orders of magnitude |
| Selectivity | High (mass fragmentation pattern) | Very High (precursor-product ion transitions) | Moderate to High (retention time and UV/fluorescence spectra) |
| Sample Throughput | Moderate | High | High |
| Derivatization | Often required for volatility and stability[7][8] | Not usually required | Not required |
| Cost | Moderate to High | High | Low to Moderate |
| Primary Advantage | Excellent for volatile and semi-volatile compounds, provides structural information. | Unmatched sensitivity and selectivity, ideal for complex matrices.[1] | Cost-effective, robust, and widely available. |
| Primary Disadvantage | Derivatization can be time-consuming and introduce variability. | High initial and maintenance costs. | Lower sensitivity and selectivity compared to MS methods. |
Experimental Workflow for Validation
A systematic workflow is crucial for the successful validation of this compound in plant extracts. The following diagram illustrates a generalized workflow, from sample preparation to data analysis and confirmation.
Caption: A generalized workflow for the validation of this compound in plant extracts.
Detailed Experimental Protocols
The following are generalized protocols for the extraction and analysis of this compound from plant material. It is important to optimize these protocols for the specific plant matrix and instrumentation used.
Plant Material Extraction
This protocol is a general procedure for the extraction of indole compounds from plant tissues.[9][10]
-
Homogenization: Freeze the fresh plant material (1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add the powdered tissue to a 15 mL centrifuge tube with 10 mL of cold extraction solvent (e.g., 80% methanol in water or acetone). Vortex vigorously for 1 minute.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 15 minutes in the dark and at a low temperature to enhance extraction efficiency.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase for LC analysis) for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods for the analysis of similar indole compounds and may require optimization for this compound.[7][8][11]
-
Derivatization (if necessary): Due to the polarity of the indole group, derivatization is often required to improve volatility and chromatographic peak shape. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To the dried extract, add 100 µL of BSTFA and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general method for the analysis of indole alkaloids in plant extracts.[1][12][13]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 10-20% B, increase to 90-95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for indole compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion transitions specific to this compound would need to be determined by infusing a standard solution. For this compound (molecular weight 173.21 g/mol ), the protonated molecule [M+H]+ would be at m/z 174.2.
-
Collision Gas: Argon.
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for the specific instrument and compound.
-
High-Performance Liquid Chromatography (HPLC-UV/FLD) Protocol
This protocol is a standard method for the analysis of indole compounds.[3][14][15]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Elution: Isocratic or gradient elution depending on the complexity of the sample matrix. A typical gradient could be similar to the one described for LC-MS.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
-
Detection:
-
UV Detector: Monitoring at the maximum absorbance wavelength of the indole ring, typically around 280 nm.
-
Fluorescence Detector (FLD): Offers higher sensitivity and selectivity. The excitation wavelength is typically around 280 nm, and the emission wavelength is around 350-360 nm for indole compounds.[15]
-
Signaling Pathway and Logical Relationships
The validation of this compound involves a series of logical steps to ensure the accuracy of the identification. The following diagram illustrates the relationship between the analytical data and the confidence in identification.
Caption: Logical progression for confidence in this compound identification.
References
- 1. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Quantitative Comparison of 3-Indolylacetone and Indole-3-Butyric Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive quantitative analysis of 3-Indolylacetone and Indole-3-butyric acid (IBA), offering a side-by-side comparison of their physicochemical properties, biological activities, and analytical quantification methodologies. This document is intended to serve as a valuable resource for evaluating these two indole derivatives for various research and development applications.
Executive Summary
Indole-3-butyric acid (IBA) is a well-established plant hormone belonging to the auxin family, widely recognized for its robust ability to promote root formation.[1][2] In contrast, this compound, another indole derivative, is less characterized in terms of its biological functions, particularly concerning plant growth regulation. This guide synthesizes available quantitative data to facilitate a direct comparison, supported by detailed experimental protocols for further investigation. While IBA's auxin activity is primarily mediated through its conversion to the principal auxin, Indole-3-acetic acid (IAA), the direct biological effects of this compound remain an area for further exploration.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Indole-3-butyric acid is crucial for their application in experimental settings, influencing factors such as solubility, stability, and bioavailability.
| Property | This compound | Indole-3-butyric acid (IBA) |
| Molecular Formula | C₁₁H₁₁NO[3] | C₁₂H₁₃NO₂[4] |
| Molecular Weight | 173.21 g/mol [3] | 203.24 g/mol |
| Melting Point | 118 - 119 °C[5] | 124-125.5 °C |
| Boiling Point | 342 °C (estimated)[5] | Decomposes before boiling |
| Water Solubility | 1.2 g/L[5] | 0.25 g/L at 20 °C |
| pKa | 16.67 (estimated)[5] | ~4.75 |
| LogP | 1.36[5] | 1.41 |
| Appearance | Tan solid[5] | White to light yellow crystalline solid |
Biological Activity: An Overview
The primary biological function attributed to Indole-3-butyric acid is its auxin activity, most notably the stimulation of adventitious root formation in plant cuttings. This effect is largely understood to be a consequence of its in-vivo conversion to Indole-3-acetic acid (IAA), the main active auxin in plants.[6][7] The longer side chain of IBA is thought to make it more stable than IAA, contributing to its effectiveness in horticultural applications.[8]
Quantitative Analytical Methods
Accurate quantification of these compounds is essential for pharmacokinetic studies, metabolic profiling, and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of indole derivatives.
| Method | Analyte | Key Parameters |
| HPLC-UV | Indole-3-butyric acid | Column: C18 reversed-phaseMobile Phase: Acetonitrile/water with 0.1% formic acidDetection: UV at 280 nm |
| LC-MS/MS | Indole-3-butyric acid | Ionization: Electrospray Ionization (ESI), typically in negative modeMass Spectrometry: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity |
| GC-MS | This compound | Ionization: Electron Ionization (EI)Key Fragments (m/z): 130, 173[3] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for a classic auxin bioassay and a standard analytical method are provided below.
Comparative Auxin Activity Assessment: The Avena Coleoptile Bioassay
This bioassay is a standard method for quantifying auxin activity by measuring the curvature of oat (Avena sativa) coleoptiles in response to the asymmetric application of an auxin.[9][10][11]
Objective: To quantitatively compare the auxin-like activity of this compound and Indole-3-butyric acid.
Materials:
-
Avena sativa seeds
-
Solutions of this compound and Indole-3-butyric acid at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) prepared in a suitable solvent (e.g., ethanol, diluted as necessary)
-
Agar (1.5% w/v)
-
Petri dishes, glass holders, razor blades, and a protractor or image analysis software.
Procedure:
-
Seed Germination: Germinate Avena sativa seeds in complete darkness for approximately 48-72 hours until the coleoptiles are 2-3 cm long.[9]
-
Coleoptile Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm.
-
Agar Block Preparation: Prepare 1.5% agar and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small blocks (e.g., 2x2x1 mm).
-
Application of Test Compounds: Place the agar blocks on the surface of the test solutions (this compound and IBA at different concentrations) and a control solution (solvent only) for a set period to allow for diffusion.
-
Asymmetric Application: Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Place the coleoptiles in a dark, humid chamber for 90-120 minutes.[10]
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin activity of the substance.[9]
-
Data Analysis: Plot the mean curvature angle against the logarithm of the concentration for both compounds to generate dose-response curves.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of Indole-3-butyric acid. A similar approach with methodological adjustments could be developed for this compound.
Objective: To quantify the concentration of Indole-3-butyric acid in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Indole-3-butyric acid standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Standard Preparation: Prepare a stock solution of IBA in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract the sample containing IBA with an appropriate solvent. The extraction method will depend on the sample matrix (e.g., plant tissue, soil). The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the IBA standards against their known concentrations. Determine the concentration of IBA in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
The established signaling pathway for IBA involves its conversion to IAA, which then acts through the canonical TIR1/AFB auxin signaling pathway. The potential for IBA to act independently of IAA is a subject of ongoing research.[12]
IBA to IAA Conversion and Downstream Signaling
Caption: IBA is converted to IAA in peroxisomes, which then initiates the TIR1/AFB signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the Avena coleoptile bioassay to compare auxin activity.
Logical Relationship: A Comparative Overview
Caption: Comparison of the known biological roles of IBA and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-canonical auxin signalling: fast and curious - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIR1/AFB proteins: Active players in abiotic and biotic stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Activity of Some Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 7. Noncanonical Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An auxin signaling network translates low-sugar-state input into compensated cell enlargement in the fugu5 cotyledon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. scribd.com [scribd.com]
- 11. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Biological Activity of Auxin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of common natural and synthetic auxin-like compounds. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key bioassays to allow for replication and further investigation.
Introduction to Auxin-Like Compounds
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] The most abundant natural auxin is Indole-3-acetic acid (IAA).[3] In addition to IAA, other endogenous auxins include indole-3-butyric acid (IBA), 4-chloroindole-3-acetic acid (4-Cl-IAA), and phenylacetic acid (PAA).[4]
The discovery and characterization of natural auxins led to the development of a diverse group of synthetic compounds with similar activities.[4] These synthetic auxins, such as 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), dicamba, and picloram, are widely used in agriculture as herbicides and in research to study auxin biology.[3][4]
The Canonical Auxin Signaling Pathway
The primary mechanism of auxin action at the molecular level involves the promotion of protein degradation. In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from regulating the expression of auxin-responsive genes.[2][5]
The perception of auxin occurs through a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA protein.[6][7][8] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA repressor.[7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.[2][7] The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate or repress the transcription of target genes, ultimately leading to a physiological response.[2] Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, contributing to the diversity of auxin responses.[6]
Comparative Biological Activity Data
The biological activity of auxin-like compounds is typically concentration-dependent. While low concentrations promote growth, higher concentrations are often inhibitory, a principle widely used for synthetic auxin herbicides. The optimal concentration and specific effect can vary significantly between compounds and plant tissues.
Table 1: Coleoptile Elongation/Curvature Bioassay
The Avena (oat) coleoptile bioassay is a classic method for quantifying auxin activity based on the stimulation of cell elongation.
| Compound | Optimal Concentration for Elongation | Relative Activity/Notes |
| IAA | ~0.2 mg/L (~1.14 µM) | Standard for comparison. Causes significant elongation. A concentration of 150 µg/L produces a 10° curvature.[9] |
| 2,4-D | 10-30 µM | Generally shows a similar or slightly lower elongation response compared to IAA in wheat coleoptiles.[10] Exhibits a biphasic dose-response curve similar to IAA.[11][12] |
| NAA | 1-10 µM | Effective in promoting elongation. Does not show the same biphasic dose-response curve as IAA and 2,4-D in some studies.[11][12] |
Table 2: Root Growth Inhibition Bioassay
Auxins typically inhibit root elongation at concentrations that are optimal for shoot elongation. This inhibitory effect is a sensitive measure of auxin activity.
| Compound | Concentration for ~50% Root Inhibition (IC₅₀) | Relative Potency/Notes |
| IAA | ~10-25 nM | Natural auxin, serves as a baseline. Higher concentrations lead to severe inhibition.[13] |
| 2,4-D | ~10-30 nM | Potent inhibitor of root growth, comparable in activity to IAA.[5] |
| NAA | ~10-20 nM | Strong inhibitor of root elongation.[14] |
| Dicamba | Species and condition dependent | Effective root growth inhibitor. Used as a herbicide.[15][16] |
| Picloram | Species and condition dependent | Potent inhibitor, often more active than other synthetic auxins at lower concentrations.[17] |
Note: The effective concentrations can vary based on the specific experimental conditions (e.g., plant species, growth medium, pH, and duration of exposure).
Experimental Protocols
Avena Coleoptile Curvature Test
This bioassay, pioneered by F.W. Went, measures the differential growth caused by the unilateral application of an auxin, resulting in a quantifiable curvature.[6][9]
Methodology:
-
Seedling Germination: Germinate oat (Avena sativa) seeds in complete darkness for 2-3 days. To suppress mesocotyl elongation, expose seedlings to a short period (2-4 hours) of red light.[4][7]
-
Seedling Selection: Select healthy, straight coleoptiles approximately 15-30 mm in length.[9][18]
-
Decapitation (1st): Excise the apical 1 mm tip of the coleoptiles. This tip is the primary source of endogenous auxin.[7][9]
-
Auxin Depletion: After the first decapitation, leave the seedlings for approximately 3 hours to allow the endogenous auxin supply to diminish.[7][9]
-
Decapitation (2nd): Perform a second decapitation, removing a further 4 mm section from the top of the coleoptile.[7][9]
-
Primary Leaf Loosening: Gently pull the primary leaf within the coleoptile to break its connection at the base, allowing it to serve as a support for the agar block.[4][7]
-
Agar Block Preparation: Prepare 1.5-2% agar blocks (e.g., 1 mm³) containing known concentrations of the auxin-like compounds to be tested. A control block should contain no auxin.[7]
-
Application: Place an agar block asymmetrically on one side of the decapitated coleoptile surface, using the loosened primary leaf for support.[4][7]
-
Incubation: Incubate the seedlings in a dark, high-humidity environment (e.g., 90% relative humidity at 25°C) for 90-120 minutes.[2][9]
-
Measurement: Record the resulting curvature of the coleoptile, typically by taking a shadowgraph and measuring the angle (α) between the original vertical axis and the new orientation of the tip.[4][7] The degree of curvature is proportional to the auxin concentration over a certain range.[1]
Root Growth Inhibition Assay
This assay quantifies auxin activity by measuring the degree to which root elongation is inhibited. It is particularly sensitive and useful for comparing the potency of different auxin-like compounds.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (or other suitable model plant) using 70% ethanol followed by a bleach solution and rinse with sterile water.
-
Plating and Stratification: Plate seeds on sterile solid growth medium (e.g., Murashige and Skoog [MS] medium with 0.8% agar) in petri dishes. Cold-treat (stratify) the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Germination: Transfer plates to a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C). Position the plates vertically to allow roots to grow along the surface of the medium.
-
Seedling Transfer: After 4-5 days, select seedlings with primary roots of a consistent length.
-
Treatment: Prepare MS agar plates supplemented with a range of concentrations for each auxin-like compound to be tested. Include a control plate with no added auxin.
-
Transfer and Incubation: Carefully transfer the selected seedlings onto the treatment plates. Mark the initial position of the root tip on the outside of the plate.
-
Growth and Measurement: Return the plates to the growth chamber and incubate vertically for an additional 2-3 days. Measure the length of new root growth from the marked point to the new root tip.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot the dose-response curves and determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.
References
- 1. Avena curvature test - Dictionary of botany [botanydictionary.org]
- 2. Avena curvature test is a bioassay for examining the activity of [allen.in]
- 3. Auxin-modulated root growth inhibition in Arabidopsis thaliana seedlings with ammonium as the sole nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants [mdpi.com]
- 16. Investigations of the sensitivity of ornamental, fruit, and nut plant species to driftable rates of 2,4-D and dicamba | Weed Technology | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Purity Analysis of Synthetic 3-Indolylacetone
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount. Trace impurities can lead to erroneous experimental results, altered biological activity, and potential safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 3-Indolylacetone, a valuable indole derivative. We will explore common analytical techniques, compare this compound to a relevant alternative, Indole-3-acetic acid, and provide detailed experimental protocols and supporting data.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic methods is essential for a thorough purity analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves to confirm the compound's structure.[1]
Comparison of Key Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Purity Specification |
| HPLC-UV | Quantitative purity (as % area), detection of non-volatile impurities. | High sensitivity and resolution, well-established for purity analysis.[2] | Requires a chromophore for UV detection; potential for co-eluting impurities.[1] | ≥ 98% |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[2] | Excellent for detecting volatile by-products from synthesis.[2] | Not suitable for non-volatile or thermally labile compounds. | Varies based on solvent. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, identification of residual solvents and major impurities.[1] | Provides detailed structural information.[3][4][5] | Lower sensitivity for minor impurities compared to chromatographic methods. | Conforms to structure. |
Purity Profile of this compound vs. Indole-3-acetic acid
To provide a comparative context, we will analyze this compound against Indole-3-acetic acid (IAA), a structurally related and widely used plant auxin.[6][7] Both compounds share the indole core, but their side chains confer different properties, influencing their synthesis, potential impurities, and analytical behavior.
Comparative Data Summary
| Parameter | This compound | Indole-3-acetic acid (IAA) |
| Molecular Formula | C₁₁H₁₁NO | C₁₀H₉NO₂ |
| Molecular Weight | 173.21 g/mol | 175.18 g/mol |
| Typical Synthesis Route | Reaction of indole with chloroacetone or via a Grignard reaction with an indole-derived acetamide.[8] | Reaction of indole with glycolic acid in the presence of a base.[7] |
| Potential Impurities | Unreacted indole, residual solvents (e.g., THF, ethyl acetate), 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.[8] | Unreacted indole, glycolic acid, residual solvents.[6] |
| Typical HPLC Retention Time | ~1.56 min (LC/MS method LC5)[8] | Varies significantly with method (e.g., ~11.87 mL retention volume)[9] |
| Purity Specification | ≥ 98% | ≥ 98% |
Detailed Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
This protocol outlines a general method for determining the purity of this compound using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
This compound reference standard and sample.
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~1.0 mg/mL.[2]
3. HPLC Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Data Analysis
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[2]
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).[2]
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is designed to identify and quantify residual solvents and other volatile by-products in synthetic this compound.
1. Apparatus and Materials
-
GC-MS system with an autosampler.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
High-purity helium as the carrier gas.
-
Methanol, GC grade.
2. Sample Preparation
-
Prepare a ~1.0 mg/mL solution of the this compound sample in methanol.[2]
-
Transfer the solution to a GC vial.
3. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)[2]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.[2]
-
-
Mass Spectrometer: Scan range of 40-500 m/z.
4. Data Analysis
-
Identify the main this compound peak based on its retention time and mass spectrum.
-
Search the chromatogram for peaks corresponding to potential impurities.
-
Compare the mass spectra of impurity peaks with a spectral library (e.g., NIST) for identification.[2]
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and logical relationships.
Caption: General workflow for the purity assessment of synthetic this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jchps.com [jchps.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]
- 9. digital.csic.es [digital.csic.es]
Safety Operating Guide
Proper Disposal of 3-Indolylacetone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3-Indolylacetone
This document provides comprehensive guidance on the proper disposal procedures for this compound, a compound used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these steps before handling or disposing of this chemical.
Hazard Identification and Safety Precautions
This compound is classified as an irritant and presents several hazards.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1] Direct contact can cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol [1] |
| Melting Point | 118 °C |
| Flash Point | 171 °C / 339.8 °F[2] |
| Autoignition Temperature | 560 °C / 1040 °F[2] |
| Solubility in Water | 1.2 g/L[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with all laboratory chemicals, must comply with local, state, and federal regulations.[4] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container.[5] The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.[5]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, should be considered contaminated and disposed of as hazardous waste. Place these items in the same designated solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, pour the waste into a designated, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[5] Include the approximate concentration and quantity.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5] The storage area should be secure, well-ventilated, and away from sources of ignition.[6]
4. Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7] Complete any required waste pickup request forms accurately.[5]
-
Never dispose of this compound down the drain or in the regular trash. [4][8]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment, including respiratory protection if the spill generates dust.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it in a sealed hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound | C11H11NO | CID 70989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Indole-3-acetone(1201-26-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. uwlax.edu [uwlax.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Indolylacetone
For Immediate Reference: Essential Safety and Handling Protocols for 3-Indolylacetone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and associated risks.[1] This substance may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact and absorption.[1] |
| Body Protection | Protective clothing (e.g., lab coat) | Minimizes contamination of personal clothing.[1] |
| Respiratory Protection | Type N95 (US) or Type P1 (EN 143) dust masks | Recommended when handling the powder to avoid inhalation of dust.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is critical to prevent accidental exposure and contamination.
Engineering Controls:
-
Handle in a well-ventilated area.[3]
-
Use of a chemical fume hood is recommended, especially when working with larger quantities or when generating dust.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in the designated work area.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound in a manner that minimizes dust generation. Use a spatula for transfers.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][4] Clean all contaminated surfaces.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from light.[4]
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[1] Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1] Do NOT induce vomiting.[4] Seek immediate medical attention.[1] |
Spill Clean-up:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material.[1] Avoid generating dust.[1]
-
Collect: Place the swept-up material into a sealed bag or container for disposal.[1]
-
Decontaminate: Wash the spill site thoroughly with soap and water once the material has been collected.[1]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
